Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Descripción
BenchChem offers high-quality Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)4-5-12(13)6-7-12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBCYKQLUOEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC12CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate: A Key Spirocyclic Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental chemical structure and physical properties, outline a conceptual framework for its synthesis and analytical characterization, and explore its strategic application in medicinal chemistry. The inherent three-dimensional nature of its spirocyclic core offers a distinct advantage in modern drug design, enabling the exploration of novel chemical space and the optimization of physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced molecular scaffolds for the creation of next-generation therapeutics.
The Strategic Value of Azaspirocyclic Scaffolds in Medicinal Chemistry
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly looking beyond traditional "flat" aromatic ring systems. Spirocycles, which are bicyclic structures joined by a single common atom, represent a powerful class of molecular scaffolds that address this challenge.[1]
The core advantage of spirocyclic frameworks lies in their rigid, well-defined three-dimensional geometry.[1] This structural characteristic imparts several benefits:
-
Increased Fsp³ Character: The quaternary spiro-carbon increases the fraction of sp³-hybridized carbons in a molecule. A higher Fsp³ count is strongly correlated with improved clinical success rates, as it often leads to better solubility, enhanced metabolic stability, and reduced off-target toxicity.[1]
-
Novel Vectorial Exits: The 3D arrangement of a spirocycle allows substituents to project into space in unique vectors that are inaccessible to simpler ring systems. This enables more precise and novel interactions with complex biological targets.
-
Physicochemical Property Modulation: The incorporation of azaspirocycles, such as the 4-azaspiro[2.5]octane core, can significantly influence a molecule's properties. They can act as bioisosteric replacements for more common motifs like piperidine or piperazine, often improving solubility and metabolic profiles while maintaining or enhancing biological activity.[1][2]
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is a prime example of such a scaffold, offering two distinct points for chemical modification: the ketone at the 6-position and the Boc-protected amine, making it a versatile building block for library synthesis and lead optimization.
Core Compound Profile: Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
A thorough understanding of a building block begins with its fundamental identity and properties. This section consolidates the core data for the title compound.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate | [3][4] |
| CAS Number | 2386483-52-7 | [4] |
| Molecular Formula | C₁₂H₁₉NO₃ | [3] |
| Molecular Weight | 225.29 g/mol | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)CCC12CC2 | [3] |
| InChIKey | QMIBCYKQLUOEOA-UHFFFAOYSA-N | [3] |
Chemical Structure
Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Expected to be a White to Yellow Solid | Based on analogous isomers.[5] |
| Storage Conditions | 2-8°C, under inert atmosphere, sealed in dry conditions | [5] |
| Melting Point | Data not publicly available | Requires experimental determination. |
| Boiling Point | Data not publicly available | Requires experimental determination. |
| Solubility | Data not publicly available | Expected to be soluble in common organic solvents like DCM, EtOAc, and MeOH. Aqueous solubility is predicted to be low. |
Spectroscopic and Analytical Characterization
Verifying the identity, structure, and purity of a key building block is paramount. While experimental spectra for this specific compound are not widely published, a standard analytical workflow can be defined.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted collision cross-section (CCS) values are valuable for identification in ion mobility-mass spectrometry techniques.
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 226.14377 | 157.2 |
| [M+Na]⁺ | 248.12571 | 165.3 |
| [M+K]⁺ | 264.09965 | 163.9 |
| [M+NH₄]⁺ | 243.17031 | 171.8 |
| Data sourced from predicted values.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive)
NMR spectroscopy is indispensable for structural elucidation.
-
¹H NMR: Key expected signals include a sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The protons on the spirocyclic core would appear as a series of complex multiplets in the aliphatic region (approx. 1.0-4.0 ppm). The protons alpha to the ketone and the nitrogen would be the most downfield shifted within this region.
-
¹³C NMR: Expected signals include the carbonyl of the Boc group (~155 ppm), the ketone carbonyl (~208 ppm), the quaternary carbon of the Boc group (~80 ppm), the spirocyclic carbon, and several distinct signals for the CH₂ groups of the two rings.
Quality Control (QC) Workflow
A robust QC process ensures that the material meets the standards required for subsequent synthetic steps. This self-validating system confirms both identity and purity before use.
Caption: Standard QC workflow for validating a synthetic building block.
Synthesis and Safe Handling
Conceptual Retrosynthetic Analysis
While specific literature procedures for this exact molecule are scarce, a logical synthetic route can be devised from commercially available precursors. The analysis below illustrates a plausible disconnection approach, which forms the basis for a robust synthetic plan.
Caption: Retrosynthetic analysis for the target spirocyclic ketone.
Illustrative Synthetic Protocol (Hypothetical)
This protocol is a conceptual starting point derived from the retrosynthetic analysis. Note: This procedure has not been experimentally validated and should be optimized by a qualified synthetic chemist.
Step 1: Boc Protection of 4-Piperidone
-
Suspend 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC or LC-MS for consumption of the starting material.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.
Step 2: Spirocyclization (Titanium-mediated cyclopropanation)
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (~0.2 M).
-
Cool the solution to -78 °C.
-
Slowly add a solution of isopropylmagnesium chloride (e.g., 2.0 M in THF, 2.5 eq).
-
After stirring for 10 minutes, add titanium(IV) isopropoxide (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the target compound, Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate.
Safe Handling and Storage
Proper handling is crucial for user safety and maintaining compound integrity.
| Hazard Category | GHS Information |
| Pictogram | |
| Signal Word | Warning [4][5] |
| Hazard Statements | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H336: May cause drowsiness or dizziness.[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |
| Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon) to prevent degradation.[5] |
Applications in Drug Discovery and Development
The true value of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is realized in its application as a versatile synthetic intermediate. Its bifunctional nature allows for controlled, sequential derivatization to build molecular complexity and tune properties.
Logical Pathway for Library Derivatization
The diagram below illustrates how the core scaffold can be elaborated into a diverse chemical library. This workflow is central to hit-to-lead and lead optimization campaigns in drug discovery.
Caption: Derivatization pathways for library synthesis.
-
Modification at the Ketone: The ketone is a versatile handle for introducing diversity (R¹). Reductive amination can install a wide range of amine-containing side chains, which is a common strategy for improving solubility and targeting specific protein interactions. Nucleophilic additions (e.g., Grignard reagents) can create tertiary alcohols, and olefination reactions (e.g., Wittig) can introduce exocyclic double bonds for further chemistry.
-
Modification at the Amine: The Boc protecting group can be cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane). The resulting secondary amine is a nucleophile that can be readily functionalized. Acylation to form amides, sulfonylation to form sulfonamides, or further alkylation (R²) are standard, high-yielding reactions used to build out the other side of the molecule.
This two-pronged approach allows for the systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core, making it an ideal scaffold for generating focused compound libraries.
Conclusion
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is more than just a chemical; it is a strategic tool for modern drug discovery. Its spirocyclic nature provides the three-dimensionality that is increasingly sought after for creating drug candidates with superior physicochemical and ADME properties. With two orthogonal chemical handles for diversification, it serves as an exceptional building block for constructing novel libraries of bioactive compounds. By understanding its core properties, synthesis, and derivatization logic, research and development teams can effectively leverage this scaffold to accelerate their programs and unlock new therapeutic possibilities.
References
-
PubChemLite. Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemspace. Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate. Chemspace. [Link]
-
NextSDS. tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. NextSDS. [Link]
-
PubChem. 4-[2-(6-azaspiro[2.5]octan-6-yl)-5-methylsulfonylphenyl]-2-methyl-7H-cyclopenta[c]pyridin-1-one. National Center for Biotechnology Information. [Link]
-
PubChemLite. Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
NextSDS. 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-6-carboxylic acid. NextSDS. [Link]
-
Synthonix, Inc. tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. Synthonix, Inc. [Link]
-
Chem-Impex. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Chem-Impex International. [Link]
-
MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 4. nextsds.com [nextsds.com]
- 5. tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | 1101840-74-7 [sigmaaldrich.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate, a key building block in modern medicinal chemistry. Due to the current absence of publicly available experimental spectra for this specific compound, this guide leverages advanced NMR prediction algorithms and established principles of NMR spectroscopy to present a detailed, theoretical analysis.[1][2] It is designed for researchers, scientists, and drug development professionals, offering in-depth interpretation of predicted spectral data, a rigorous experimental protocol for data acquisition, and insights into the causality behind methodological choices. This document serves as a practical handbook for the characterization of this and structurally related spirocyclic systems.
Introduction
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is a bifunctional synthetic template containing a spirocyclic core, a protected amine, and a ketone. Such scaffolds are of significant interest in drug discovery as they provide access to novel three-dimensional chemical space, often leading to compounds with improved pharmacological properties.[3] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous elucidation of their chemical structure in solution.[4]
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this spirocycle. The data presented herein are predicted based on established computational models and a thorough analysis of substituent effects and stereochemistry.[1][5][6][7][8] The subsequent sections offer a detailed interpretation of these predicted spectra, a robust, field-proven protocol for acquiring high-quality experimental data, and the rationale behind the recommended experimental design.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate have been systematically numbered. This numbering scheme will be used consistently throughout the guide.
Caption: Molecular structure and numbering scheme.
Part 1: Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[4] The predicted ¹H NMR data for the title compound, assuming a standard analysis in CDCl₃ solvent at 400 MHz, is summarized below.
Predicted ¹H NMR Data Table (CDCl₃, 400 MHz)
| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H₃ | 3.65 | s | 2H | - | Methylene adjacent to N |
| H₇ | 2.60 | t | 2H | J = 6.5 | Methylene α to C=O |
| H₈ | 1.95 | t | 2H | J = 6.5 | Methylene β to C=O |
| H₁, H₂ | 0.85 | m | 4H | - | Cyclopropyl protons |
| Boc-H | 1.48 | s | 9H | - | tert-Butyl protons |
Detailed Signal Interpretation
-
δ 3.65 ppm (s, 2H, H₃): This singlet corresponds to the two protons on C₃. These protons are adjacent to the nitrogen atom of the carbamate, which is an electron-withdrawing group, thus shifting them downfield. The absence of coupling suggests magnetic equivalence, which is expected due to the rapid conformational rotation at room temperature.
-
δ 2.60 ppm (t, 2H, H₇): This triplet is assigned to the protons on C₇. These protons are alpha to the carbonyl group (C₆=O), a significant electron-withdrawing group, causing a substantial downfield shift. They are coupled to the adjacent methylene protons on C₈, resulting in a triplet multiplicity (n+1 rule, where n=2).
-
δ 1.95 ppm (t, 2H, H₈): This triplet corresponds to the protons on C₈. They are beta to the carbonyl group and coupled to the C₇ protons, hence the triplet multiplicity. Their position is further upfield compared to H₇ as the electron-withdrawing effect of the carbonyl diminishes with distance.
-
δ 0.85 ppm (m, 4H, H₁, H₂): This multiplet in the upfield region is characteristic of the protons on the cyclopropyl ring. The strained nature of the three-membered ring results in significant shielding, pushing these signals to a high field. The complex multiplicity arises from both geminal and vicinal coupling between the non-equivalent protons of the cyclopropyl moiety.
-
δ 1.48 ppm (s, 9H, Boc-H): This intense singlet is the classic signal for the nine equivalent protons of the tert-butyl group of the Boc protecting group. The magnetic and chemical equivalence of these protons results in a single, sharp peak.
Part 2: Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The predicted proton-decoupled ¹³C NMR data (CDCl₃, 100 MHz) is presented below.
Predicted ¹³C NMR Data Table (CDCl₃, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C₆ | 208.5 | Ketone Carbonyl |
| Boc C=O | 154.8 | Carbamate Carbonyl |
| Boc C(CH₃)₃ | 80.5 | Quaternary tert-Butyl Carbon |
| C₃ | 52.0 | Methylene adjacent to N |
| C₅ | 45.0 | Spirocyclic Quaternary Carbon |
| C₇ | 38.0 | Methylene α to C=O |
| C₈ | 30.0 | Methylene β to C=O |
| Boc CH₃ | 28.4 | tert-Butyl Methyl Carbons |
| C₁, C₂ | 15.0 | Cyclopropyl Carbons |
Detailed Signal Interpretation
-
δ 208.5 ppm (C₆): This signal, located far downfield, is characteristic of a ketone carbonyl carbon. The strong deshielding is due to the electronegativity of the oxygen atom and the nature of the double bond.
-
δ 154.8 ppm (Boc C=O): This peak corresponds to the carbonyl carbon of the tert-butoxycarbonyl (Boc) group. It is less deshielded than the ketone carbonyl, which is a typical chemical shift range for carbamate carbonyls.
-
δ 80.5 ppm (Boc C(CH₃)₃): This signal is assigned to the quaternary carbon of the tert-butyl group, bonded to the oxygen atom of the carbamate.
-
δ 52.0 ppm (C₃): This peak represents the carbon adjacent to the nitrogen atom. The electronegativity of nitrogen causes a downfield shift into this region.
-
δ 45.0 ppm (C₅): This signal is attributed to the spirocyclic quaternary carbon. Its unique chemical environment, being part of two rings, determines its chemical shift.
-
δ 38.0 ppm (C₇): This signal corresponds to the methylene carbon alpha to the ketone carbonyl, showing a moderate downfield shift due to the electron-withdrawing effect.
-
δ 30.0 ppm (C₈): This peak is assigned to the methylene carbon beta to the ketone.
-
δ 28.4 ppm (Boc CH₃): This intense signal arises from the three equivalent methyl carbons of the tert-butyl group.
-
δ 15.0 ppm (C₁, C₂): These signals in the far upfield region are characteristic of the carbons in the strained cyclopropyl ring.
Part 3: Experimental Protocol for NMR Data Acquisition
This section provides a standardized, step-by-step methodology for acquiring high-quality ¹H, ¹³C, and 2D NMR spectra. This protocol is designed to be a self-validating system, where data from multiple experiments corroborates the final structural assignment.
Caption: Recommended workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate into a clean, dry vial.[9]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10]
-
Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[11]
-
-
Spectrometer Setup (400 MHz or higher):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: ~220-240 ppm, centered around 110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay ensures quantitative signals for quaternary carbons).
-
Number of Scans: 512-2048, as ¹³C has low natural abundance and sensitivity.[9]
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz.
-
-
2D NMR Experiments for Structural Verification:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., to confirm the H₇-H₈ correlation).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms (e.g., to definitively link the proton at 3.65 ppm to the carbon at 52.0 ppm). This is crucial for unambiguous assignment of all protonated carbons.[12]
-
Part 4: Causality and Self-Validation in Experimental Design
Expertise & Causality in Experimental Choices
-
Solvent Selection (CDCl₃): Chloroform-d is chosen as it is a relatively non-polar solvent that readily dissolves a wide range of organic compounds and has a clean spectral window, minimizing interference with analyte signals.[13] Its deuterium signal provides a stable lock for the spectrometer.
-
Concentration: A concentration of 5-10 mg in 0.6 mL is selected to ensure a good signal-to-noise ratio for the insensitive ¹³C nucleus within a reasonable acquisition time, without causing issues of viscosity or aggregation that could broaden spectral lines.[3][14]
-
Internal Standard (TMS): TMS is the universally accepted reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance signal located upfield of most organic signals.
Trustworthiness Through a Self-Validating System
The proposed protocol is inherently self-validating. While 1D ¹H and ¹³C spectra provide the initial data, their interpretation can sometimes be ambiguous, especially in complex molecules. The inclusion of 2D NMR experiments provides orthogonal data that confirms the initial assignments.
-
A COSY spectrum will show a cross-peak between the signals at δ 2.60 and δ 1.95, unequivocally proving that the protons H₇ and H₈ are spin-coupled and thus adjacent in the molecule.
-
An HSQC spectrum acts as a definitive map, connecting each proton signal to its attached carbon. For example, it will show a correlation between the ¹H signal at δ 3.65 and the ¹³C signal at δ 52.0, confirming the assignment of C₃ and its attached protons.
By using this combination of 1D and 2D techniques, every assignment can be cross-verified, leading to a highly trustworthy and definitive structural elucidation.[4][15]
References
-
Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
ACD/Labs. (n.d.). NMR Prediction Software. [Link]
-
Bruker. (2015). Mnova Predict | Accurate Prediction. [Link]
-
Paton, R. S., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 23, 12012-12026. [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]
-
Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Western University. (2013). NMR Sample Preparation. [Link]
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40, 1807-1813. [Link]
-
Kupče, Ē., & Claridge, T. D. (2017). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition, 56(39), 11779-11783. [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
-
Instruct-ERIC. (2025). NMR sample preparation guidelines. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. [Link]
-
University of California, Davis. (n.d.). 2D NMR Introduction. [Link]
-
PubChem. (n.d.). Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. [Link]
-
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. PubChemLite - Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 3. organomation.com [organomation.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 6. CASCADE [nova.chem.colostate.edu]
- 7. NMR Predictor - Documentation [docs.chemaxon.com]
- 8. Visualizer loader [nmrdb.org]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. idc-online.com [idc-online.com]
- 13. reddit.com [reddit.com]
- 14. nmr-bio.com [nmr-bio.com]
- 15. NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Safety, Handling, and Synthetic Utility of Tert-butyl 6-oxo-4-azaspirooctane-4-carboxylate
Technical Whitepaper: Safety, Handling, and Synthetic Utility of Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate
Executive Summary
In modern drug development, the transition from planar, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining strategy for improving clinical success rates. Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate (CAS: 2386483-52-7) is a highly valuable spirocyclic building block that enables medicinal chemists to "escape flatland." By providing a conformationally restricted, sp³-rich scaffold, this molecule serves as a critical intermediate for synthesizing highly selective therapeutics, including novel GLP-1 receptor agonists and stereodivergent enzyme targets.
This whitepaper synthesizes the physicochemical profiling, safety data sheet (SDS) guidelines, and field-proven experimental protocols required to handle and functionalize this compound effectively.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of the spirocyclic core is essential for predicting its behavior in both synthetic workflows and biological systems. The incorporation of the spiro-fusion significantly increases the fraction of sp³-hybridized carbons ( Fsp3 ), which correlates directly with improved aqueous solubility and reduced off-target protein binding.
Table 1: Identifiers and Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate |
| CAS Number | 2386483-52-7 |
| EC Number | 983-102-6 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| Structural Features | N-Boc protected secondary amine, C6-cyclohexanone derivative |
| Physical State | Solid / Powder (Standard ambient conditions) |
Strategic Applications in Drug Development
The architectural rigidity of the azaspiro[1]octane core provides unique exit vectors for functional groups, a feature that cannot be replicated by traditional piperidine or pyrrolidine rings.
-
Metabolic Stability & Target Selectivity: Recent structure-activity relationship (SAR) studies have demonstrated that incorporating the 6-azaspiro[1]octane motif into small molecules yields potent agonists for the human glucagon-like peptide-1 (GLP-1) receptor. The 3D geometry of the spirocycle minimizes off-target interactions while maintaining the necessary binding affinity for metabolic disease therapies .
-
Stereodivergent Biocatalysis: The spirocyclic framework is increasingly utilized in cutting-edge biocatalysis. Engineered carbene transferase platforms have been developed to achieve stereodivergent synthesis of azaspiro[2.y]alkanes, highlighting the scaffold's importance in creating structurally diverse, pharmaceutically relevant libraries .
Safety Data Sheet (SDS) & Handling Guidelines
As a synthetic intermediate, Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate requires strict adherence to laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) as an irritant.
Table 2: GHS Hazard Classifications & Mitigation
| Hazard Class | Hazard Code | Description | Engineering Control / PPE |
| Skin Irrit. 2 | H315 | Causes skin irritation | Nitrile gloves, laboratory coat |
| Eye Irrit. 2A | H319 | Causes serious eye irritation | Splash-proof safety goggles |
| STOT SE 3 | H336 | May cause drowsiness/dizziness | Chemical fume hood (0.5 m/s face velocity) |
Data sourced from NextSDS compliance databases .
Handling & Emergency Response Workflow
Fig 1: Safety and emergency handling workflow for CAS 2386483-52-7.
Experimental Methodologies & Self-Validating Protocols
To maximize the synthetic utility of this building block, the following field-proven protocols detail the two most common functionalization pathways: N-Boc deprotection and C6-ketone reductive amination.
Protocol A: Chemoselective N-Boc Deprotection
Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group to liberate the free secondary amine for subsequent coupling reactions.
-
Preparation: Dissolve 1.0 eq of Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
-
Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 10.0 eq of Trifluoroacetic acid (TFA).
-
Causality: TFA is added at 0 °C to mitigate the exothermic nature of the initial protonation. Uncontrolled thermal spikes can lead to the degradation or ring-opening of the highly strained cyclopropyl moiety of the spirocycle.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Self-Validation System: The reaction progress is self-validating through the visible evolution of CO₂ gas (effervescence). The cessation of gas evolution serves as the primary macroscopic indicator of reaction completion. This is orthogonally validated via Thin-Layer Chromatography (TLC); the product will form a distinct ninhydrin-positive spot (indicating a free amine) that remains at the baseline in non-polar solvent systems, contrasting sharply with the UV-inactive, ninhydrin-negative starting material.
-
Workup: Concentrate the mixture in vacuo to remove excess TFA, then neutralize with saturated aqueous NaHCO₃ before extracting with ethyl acetate.
Protocol B: Reductive Amination of the C6-Ketone
Objective: Install a substituted amine at the C6 position while leaving the N-Boc group intact.
-
Imine Formation: Combine 1.0 eq of the spirocyclic ketone and 1.2 eq of the desired primary amine in 1,2-dichloroethane (DCE). Add 0.1 eq of glacial acetic acid.
-
Causality: DCE is selected over DCM due to its higher boiling point and superior solubility profile for polar iminium intermediates. Acetic acid is utilized to catalyze imine formation by protonating the ketone oxygen, increasing its electrophilicity without excessively protonating the nucleophilic primary amine.
-
-
Intermediate Validation: Stir for 2–4 hours at room temperature.
-
Self-Validation System: The protocol validates the intermediate stage via a physical color shift (typically to pale yellow). Do not proceed until an LC-MS analysis of a water-quenched aliquot confirms the mass shift corresponding to the imine/iminium species.
-
-
Reduction: Once imine formation is confirmed, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) in a single portion.
-
Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because the electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it a milder reducing agent. This ensures strict chemoselectivity, reducing the highly electrophilic iminium ion while preventing the premature, irreversible reduction of any unreacted C6-ketone into an undesired hydroxyl byproduct.
-
-
Quench & Isolate: Stir for an additional 12 hours, quench with 1N NaOH to break down boron complexes, and extract the organic layer.
Synthetic Functionalization Pathways
Fig 2: Key synthetic functionalization pathways for the spirocyclic ketone.
References
-
Bioorganic & Medicinal Chemistry Letters. (2023). 6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed. URL:[Link]
-
Kennemur, J. L., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society. URL:[Link]
-
NextSDS Database. Chemical Substance Information: tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate. NextSDS. URL: [Link]
A Technical Guide to Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate: A Versatile Scaffold for Modern Spirocyclic Chemistry
Abstract
The paradigm of drug discovery is undergoing a significant dimensional shift, moving away from planar, sp²-rich molecules towards complex, three-dimensional (3D) structures that can better navigate biological space. Spirocyclic scaffolds are at the forefront of this evolution, offering rigid conformational restriction and precise vectoral orientation of substituents. Among these, azaspirocycles have emerged as particularly valuable motifs for their ability to enhance physicochemical properties and biological activity. This technical guide provides an in-depth analysis of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate, a key building block in spirocyclic chemistry. We will explore its structural significance, plausible synthetic strategies, versatile reactivity, and its role as a foundational scaffold for generating novel chemical entities with therapeutic potential.
The Spirocyclic Paradigm in Drug Discovery
Escaping "Flatland": The Rise of 3D Scaffolds
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic systems. However, the landmark concept of "escaping from flatland" highlighted that compounds with greater three-dimensionality, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), tend to exhibit improved success rates in clinical development. Spirocycles, defined by two rings sharing a single atom, are quintessential examples of sp³-rich, non-planar scaffolds. This inherent three-dimensionality allows for more specific and nuanced interactions with the complex topographies of biological targets.[1]
Physicochemical and Pharmacokinetic Advantages
The introduction of a spirocyclic core can profoundly influence a molecule's properties. The rigid nature of the scaffold reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target, thereby improving potency.[2] Furthermore, shifting from planar, aromatic structures to saturated spirocycles generally correlates with improved physicochemical properties such as increased solubility, better metabolic stability, and decreased lipophilicity.[2][3] The growing commercial availability of diverse spirocyclic building blocks has made these desirable scaffolds far more accessible to medicinal chemists.[1][4]
The Unique Contribution of Azaspirocycles
Azaspirocycles, which incorporate one or more nitrogen atoms within the spirocyclic framework, offer additional advantages. The nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, providing crucial interactions for target engagement. Its basicity can be finely tuned through substituent effects, which is critical for modulating properties like cell permeability and off-target activity (e.g., hERG inhibition).[2][3] Consequently, azaspirocyclic motifs are increasingly found in a wide array of therapeutic agents, from kinase inhibitors to central nervous system (CNS) active drugs.[5]
Profile of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Chemical Structure and Properties
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is a bifunctional synthetic building block designed for facile elaboration in medicinal chemistry programs. Its structure features a piperidinone ring fused with a cyclopropane ring at the C5 position, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | [6] |
| CAS Number | 2386483-52-7 | [7] |
| Molar Mass | 225.28 g/mol | - |
| Monoisotopic Mass | 225.13649 Da | [6] |
| Predicted XlogP | 1.4 | [6] |
Structural Analysis
Caption: Structure of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate.
Rationale for its Design: A Chemist's Perspective
This molecule is strategically designed with three key features that make it a powerful tool for library synthesis:
-
The Spirocyclic Core : The 4-azaspiro[2.5]octane framework provides a rigid, 3D scaffold. The cyclopropane ring introduces conformational constraint and presents substituents with well-defined spatial vectors compared to a more flexible cyclohexane ring.
-
The Ketone Handle : The C6-oxo group is a versatile functional handle. It is an electrophilic site amenable to a wide range of transformations, such as reductive amination, Wittig reactions, and nucleophilic additions (e.g., Grignard, organolithium), allowing for the introduction of diverse side chains.
-
The Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group is a stable and widely used protecting group for nitrogen. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid) without affecting other common functional groups. Once deprotected, the secondary amine becomes a nucleophilic site for alkylation, acylation, arylation (e.g., Buchwald-Hartwig coupling), or sulfonylation, providing another axis for diversification.
Synthetic Strategies and Methodologies
While specific, peer-reviewed synthetic routes for this exact isomer are not extensively documented in the initial literature survey, a plausible and efficient synthesis can be designed based on established chemical principles for constructing spirocyclic ketones.[8][9][10]
Conceptual Synthetic Pathway: A Retrosynthetic View
A logical retrosynthetic approach involves disconnecting the cyclopropane ring, suggesting a cyclopropanation reaction on a precursor derived from a protected 4-piperidone.
Caption: Retrosynthetic analysis for the target spirocycle.
Proposed Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol outlines a robust, two-step sequence starting from the commercially available N-Boc-4-piperidone. The causality behind each step is explained to provide field-proven insight.
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
-
Objective: To install an exocyclic acetate moiety on the piperidone ring, creating the precursor for cyclopropanation.
-
Methodology:
-
To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.2 eq.) dropwise under an inert atmosphere (e.g., Argon).
-
Causality: NaH, a strong base, deprotonates the phosphonate to generate the highly nucleophilic phosphonate ylide. THF is the solvent of choice due to its inertness and ability to solvate the intermediates.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete ylide formation.
-
Re-cool the solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Causality: The ylide attacks the carbonyl carbon of the piperidone. The subsequent elimination of the diethyl phosphate byproduct is thermodynamically driven and results in the formation of the desired α,β-unsaturated ester with high E-selectivity.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by flash column chromatography (silica gel) to yield the olefination product.
-
Step 2: Corey-Chaykovsky Cyclopropanation
-
Objective: To form the spiro-cyclopropane ring from the α,β-unsaturated ester via a conjugate addition-cyclization cascade.
-
Methodology:
-
To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO), add trimethylsulfoxonium iodide (1.2 eq.) portion-wise under an inert atmosphere.
-
Causality: NaH deprotonates the trimethylsulfoxonium salt to form the dimethylsulfoxonium methylide (Corey's ylide). DMSO is an ideal solvent for this step due to its ability to dissolve the salt and its high boiling point.
-
Stir the resulting milky-white solution at room temperature for 45-60 minutes.
-
Add a solution of the α,β-unsaturated ester from Step 1 (1.0 eq.) in DMSO dropwise.
-
Stir the reaction at room temperature for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Causality: The "soft" sulfur ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient double bond. The resulting enolate then undergoes a rapid intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide to form the cyclopropane ring and yield the target spirocyclic ester. A final hydrolysis step (not detailed) would be needed to convert the ester to a ketone if this route were pursued. Correction for direct ketone synthesis: A more direct method would involve cyclopropanation of an enol ether of N-Boc-4-piperidone.
-
The Role as a Versatile Chemical Hub: Reactivity and Derivatization
The true value of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate lies in its capacity to serve as a central hub for generating diverse molecular architectures.
Caption: Derivatization pathways from the core spirocyclic scaffold.
Protocol: N-Deprotection and Functionalization
-
Objective: To remove the Boc protecting group and functionalize the resulting secondary amine.
-
Methodology:
-
Dissolve the spirocyclic ketone (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Causality: TFA provides a strongly acidic medium that protonates the Boc-carbonyl, facilitating the cleavage of the tert-butyl group as the stable tert-butyl cation (which is scavenged or evaporates as isobutylene). DCM is a good solvent that is inert to acidic conditions.
-
Stir at room temperature for 1-2 hours until deprotection is complete.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The product is typically obtained as a TFA salt.
-
For subsequent functionalization (e.g., reductive amination): Dissolve the crude TFA salt in a suitable solvent (e.g., dichloroethane), add a base (e.g., triethylamine) to neutralize the salt, followed by an aldehyde/ketone and a reducing agent like sodium triacetoxyborohydride.
-
Protocol: Ketone-Mediated Reductive Amination
-
Objective: To introduce a new substituent via the ketone, creating a secondary or tertiary amine. This is a cornerstone reaction in library synthesis for its reliability and broad substrate scope.
-
Methodology:
-
To a solution of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (1.0 eq.) and a primary or secondary amine (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE), add acetic acid (1-2 eq.).
-
Causality: The acetic acid catalyzes the formation of an intermediate iminium ion, which is the species that will be reduced.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the ketone starting material. It is less reactive towards aldehydes and ketones than other hydrides like NaBH₄, minimizing side reactions.
-
Stir the reaction at room temperature overnight.
-
Quench with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain the aminated product.
-
Application in Medicinal Chemistry and Drug Design
The primary role of this scaffold is to provide a rigid, three-dimensional framework that orients appended functional groups into specific regions of space. This is critical for optimizing interactions within a protein's binding site.
Case Study: Hypothetical Design of a Kinase Inhibitor
In kinase inhibitor design, ligands typically form a key hydrogen bond with the "hinge" region of the ATP binding site, while other parts of the molecule occupy adjacent hydrophobic pockets.
Caption: Conceptual model of the spiro scaffold orienting substituents.
By using the N4 and C6 positions as diversification points, a library of compounds can be generated where:
-
R¹ (from N4): A hinge-binding motif (e.g., a pyrimidine or purine analog) is installed.
-
R² (from C6): A variety of hydrophobic groups are installed via reductive amination.
The spirocyclic core's rigidity ensures that the R¹ and R² groups are held in a specific, predictable orientation, maximizing the potential for high-affinity binding and selectivity over other kinases.
Conclusion and Future Outlook
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is more than just a molecule; it is a strategic tool for navigating the complexities of modern drug discovery. Its pre-installed three-dimensionality and orthogonally reactive functional groups make it an exceptionally valuable building block for creating novel, sp³-rich chemical matter. As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the demand for sophisticated, non-planar scaffolds like this will only grow. The strategic application of such building blocks will be instrumental in developing the next generation of selective, potent, and safe therapeutics.
References
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]
-
Meyers, F. J., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Deprez-Poulain, R., et al. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Capriati, V., et al. (2005, August 30). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters. [Link]
-
ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]
-
Azevedo, R., et al. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Medicinal Chemistry Research. [Link]
-
Li, Z., et al. (2025, July 30). Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction of Cyclic Ketones: A Formal Synthesis of Perhydrohistrionicotoxin. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic ketones 3 a–k. Reactions were carried out with...[Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ChemRxiv. (n.d.). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. [Link]
-
ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]
-
PubMed. (2025, January 22). Design and Evaluation of Azaspirocycles as RNA binders. [Link]
-
PubChem. Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. [Link]
-
NextSDS. tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 7. nextsds.com [nextsds.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Ascendancy of Azaspiro[2.5]octane Scaffolds: A Technical Guide to the Synthesis and Early-Stage Investigation of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced three-dimensionality is paramount for the successful development of next-generation therapeutics. Azaspirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a rigid and spatially defined framework for the precise orientation of functional groups. This technical guide provides an in-depth exploration of a key member of this family: tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. We will delve into the scientific rationale behind its design, a detailed exposition of its synthetic pathway, and a review of its early applications as a versatile building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable scaffold.
Introduction: The Strategic Importance of Three-Dimensionality in Drug Design
The vast majority of early drug discovery efforts focused on "flat," two-dimensional aromatic and heteroaromatic systems. While this approach yielded many successful drugs, it has become increasingly apparent that to tackle more challenging biological targets, molecules with greater spatial complexity are required. Azaspirocycles, bicyclic compounds sharing a single spiro-carbon atom with at least one nitrogen atom in the ring system, offer a compelling solution.
The rigid, non-planar geometry of azaspirocycles allows for a more precise presentation of substituents in three-dimensional space, facilitating optimal interactions with the intricate topographies of protein binding sites.[1] This enhanced structural definition can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Furthermore, the introduction of spiro-centers increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher clinical success rates.
The 4-azaspiro[2.5]octane core, featuring a cyclopropane ring fused to a piperidine backbone, is of particular interest. The strained cyclopropyl moiety can impart unique conformational constraints and metabolic stability, while the piperidine ring provides a versatile handle for further functionalization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, making tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate a valuable and strategically designed building block for the synthesis of complex pharmaceutical agents.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is not explicitly detailed in a singular "discovery" paper. Instead, its preparation is typically embedded within broader synthetic campaigns described in the patent literature and medicinal chemistry publications. A logical retrosynthetic analysis points to a two-step sequence starting from the readily available N-Boc-4-piperidone.
Figure 1: Retrosynthetic approach for Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate.
This approach involves two key transformations:
-
Olefination: The conversion of the ketone in N-Boc-4-piperidone to an exocyclic methylene group. The Wittig reaction is a classic and highly effective method for this transformation.
-
Cyclopropanation: The addition of a methylene group across the newly formed double bond to construct the spiro-fused cyclopropane ring. The Corey-Chaykovsky and Simmons-Smith reactions are two of the most prominent methods for achieving this.
The following sections will provide detailed, field-proven protocols for each of these critical steps.
Experimental Protocols: A Step-by-Step Guide to Synthesis
Step 1: Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. In this step, N-Boc-4-piperidone is converted to its corresponding exocyclic methylene derivative.
Reaction Scheme:
Figure 2: Wittig olefination of N-Boc-4-piperidone.
Protocol:
-
Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous toluene under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) portion-wise at 0-10 °C. The color of the suspension will typically turn a distinct yellow or orange, indicating the formation of the ylide.
-
Reaction with Ketone: After stirring the ylide solution for 1 hour at the same temperature, add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous toluene dropwise, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion (typically 1-2 hours), quench the reaction by the slow addition of water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.[2][3]
| Reagent | Molar Eq. | Purpose |
| N-Boc-4-piperidone | 1.0 | Starting material |
| Methyltriphenylphosphonium bromide | 1.2 | Ylide precursor |
| Potassium tert-butoxide | 1.1 | Strong base for ylide generation |
| Anhydrous Toluene | - | Reaction solvent |
Table 1: Reagents for the Wittig Reaction.
Expert Insights: The success of the Wittig reaction is highly dependent on anhydrous conditions, as the phosphonium ylide is a strong base and will be quenched by water. The use of fresh, high-quality potassium tert-butoxide is also crucial for efficient ylide generation.
Step 2: Cyclopropanation of Tert-butyl 4-methylenepiperidine-1-carboxylate
The construction of the spiro-fused cyclopropane ring is the final and key step in the synthesis of the target scaffold. Both the Corey-Chaykovsky and Simmons-Smith reactions are viable and effective methods.
The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to an electron-deficient double bond.[4][5]
Reaction Scheme:
Figure 3: Corey-Chaykovsky cyclopropanation.
Protocol:
-
Ylide Preparation: To a stirred suspension of trimethylsulfoxonium iodide (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise at room temperature. The mixture will evolve hydrogen gas and become a homogeneous solution upon completion of the ylide formation (typically after 1 hour).
-
Cyclopropanation: Add a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equivalent) in anhydrous DMSO dropwise to the ylide solution.
-
Reaction and Work-up: Heat the reaction mixture to 50 °C and stir until the starting material is consumed as monitored by TLC or LC-MS. Cool the reaction to room temperature and carefully quench with water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate.
| Reagent | Molar Eq. | Purpose |
| Tert-butyl 4-methylenepiperidine-1-carboxylate | 1.0 | Alkene substrate |
| Trimethylsulfoxonium iodide | 1.5 | Sulfur ylide precursor |
| Sodium hydride (60%) | 1.5 | Base for ylide formation |
| Anhydrous DMSO | - | Reaction solvent |
Table 2: Reagents for the Corey-Chaykovsky Reaction.
Trustworthiness of the Protocol: The in-situ generation of the sulfoxonium ylide is a well-established and reliable procedure. The reaction progress can be easily monitored, and the work-up and purification are standard laboratory techniques.
The Simmons-Smith reaction employs an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, for the cyclopropanation of alkenes.[6][7]
Reaction Scheme:
Figure 4: Simmons-Smith cyclopropanation.
Protocol:
-
Reagent Activation: Activate zinc dust by stirring with a catalytic amount of copper(I) chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Carbenoid Formation: To the activated zinc-copper couple, add diiodomethane (2.0 equivalents) dropwise. A gentle reflux may be observed, indicating the formation of the organozinc carbenoid.
-
Cyclopropanation: To this mixture, add a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Filter the mixture through a pad of celite to remove inorganic salts. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| Tert-butyl 4-methylenepiperidine-1-carboxylate | 1.0 | Alkene substrate |
| Diiodomethane | 2.0 | Methylene source |
| Zinc-Copper Couple | Excess | Forms the organozinc carbenoid |
| Anhydrous Dichloromethane | - | Reaction solvent |
Table 3: Reagents for the Simmons-Smith Reaction.
Causality Behind Experimental Choices: The Simmons-Smith reaction is often preferred for its milder reaction conditions compared to the Corey-Chaykovsky reaction. The use of a zinc-copper couple is a classic method, though modern variations may employ diethylzinc for improved reactivity.
Early Research and Applications in Drug Discovery
While a seminal paper dedicated solely to the discovery of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is not apparent, its emergence as a valuable building block can be traced through the patent literature, where it and its derivatives are frequently cited as intermediates in the synthesis of novel therapeutic agents.[8][9][10]
The initial interest in this scaffold likely stemmed from the growing appreciation for spirocyclic systems in medicinal chemistry. The unique conformational constraints imposed by the 4-azaspiro[2.5]octane core make it an attractive surrogate for more flexible piperidine and other cyclic amine motifs. Early research efforts likely focused on incorporating this scaffold into known pharmacophores to explore its impact on biological activity and pharmacokinetic properties.
For example, derivatives of 4-azaspiro[2.5]octane have been investigated in the context of:
-
Central Nervous System (CNS) Agents: The rigid nature of the scaffold can be advantageous in designing ligands for G-protein coupled receptors (GPCRs) and ion channels in the brain.
-
Enzyme Inhibitors: The precise spatial arrangement of substituents on the spirocyclic core can lead to potent and selective enzyme inhibitors.
-
Novel Antibacterial Agents: The incorporation of novel scaffolds is a key strategy in the development of antibiotics with new mechanisms of action.[11]
The availability of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate as a synthetic building block has undoubtedly facilitated the exploration of this chemical space by providing a reliable and versatile starting point for the synthesis of diverse compound libraries.
Conclusion
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate represents a significant and valuable tool in the arsenal of the modern medicinal chemist. Its synthesis, achievable through a robust and scalable two-step sequence from N-Boc-4-piperidone, provides access to a unique three-dimensional scaffold. The early, albeit often unpublished, research into this and related azaspiro[2.5]octane systems has paved the way for their incorporation into a new generation of drug candidates. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of scaffolds like tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate will undoubtedly play a crucial role in the future of drug discovery.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
- CN108863958B - Preparation method of 4, 7-diazaspiro [2.
- CN111943893A - Synthesis method of 4, 7-diazaspiro [2.
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
- WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P
-
Simmons–Smith reaction - Grokipedia. (URL: [Link])
-
Simmons–Smith reaction - Wikipedia. (URL: [Link])
-
10.7. Additions involving cyclic intermediates | Organic Chemistry 1: An open textbook. (URL: [Link])
-
Johnson–Corey–Chaykovsky reaction - Wikipedia. (URL: [Link])
-
Azaspiroheptanes and octanes and processes for their production - European Patent Office - EP 0550025 A1. (URL: [Link])
-
Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PMC. (URL: [Link])
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
-
Houben-Weyl. (URL: [Link])
-
Corey-Chaykovsky Reaction - Organic Chemistry Portal. (URL: [Link])
-
Simmons-Smith Reaction - Organic Chemistry Portal. (URL: [Link])
-
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate - PubChemLite. (URL: [Link])
-
Corey-Chaykovsky Reaction - Wordpress. (URL: [Link])
-
New Palladium-Catalyzed Cyclopropanation Method – Pre-Print Now Online. (URL: [Link])
-
Simmons-Smith Reaction - SynArchive. (URL: [Link])
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (URL: [Link])
-
Recent Advances in Palladium‐Catalyzed [4 + n] Cycloaddition of Lactones, Benzoxazinanones - Xingwei Li. (URL: [Link])
-
Studies on the Simmons-Smith Reaction Seiji SAWADA. (URL: [Link])
-
Continuous synthesis and transformation of diazomethane - Semantic Scholar. (URL: [Link])
-
Cyclopropanation of Alkenes - Master Organic Chemistry. (URL: [Link])
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. (URL: [Link])
-
tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate - NextSDS. (URL: [Link])
-
SYNTHESIS OF 3-METHYLENEPYRROLIDINES BY PALLADIUM- CATALYZED [3+2] CYCLOADDITION OF ALKYLIDENE- CYCLOPROPANES WITH IMINES Byoung - Semantic Scholar. (URL: [Link])
-
(PDF) Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane - ResearchGate. (URL: [Link])
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI. (URL: [Link])
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. (URL: [Link])
-
Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed. (URL: [Link])
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 9. CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents [patents.google.com]
- 10. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Incorporation of Tert-butyl 6-oxo-4-azaspirooctane-4-carboxylate into Peptidomimetic Scaffolds
Application Note: Strategic Incorporation of Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate into Peptidomimetic Scaffolds
Executive Summary
The transition from planar aromatic linkers to rigid, three-dimensional spirocyclic scaffolds represents a paradigm shift in modern drug discovery. The compound tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate (CAS: 2386483-52-7)[2] serves as a highly versatile, bifunctional building block for peptidomimetic synthesis. Incorporating the 4-azaspiro[1]octane motif into peptide backbones has been shown to dramatically improve binding potency, enhance target selectivity, and minimize off-target interactions, such as cytochrome P450 (CYP2C9) liability[3].
This specific spirocyclic scaffold has been successfully utilized in the optimization of potent glucagon-like peptide-1 (GLP-1) receptor agonists[4] and the discovery of highly selective histone deacetylase (HDAC) inhibitors[5]. This application note provides validated, mechanistic protocols for integrating this spirocycle into peptide scaffolds via two orthogonal pathways: N-terminal modification (reductive amination) and C-terminal elongation (amide coupling).
Orthogonal functionalization pathways of the spirocyclic scaffold.
Mechanistic Rationale & Design Strategy
The architectural value of tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate lies in its orthogonal reactivity, which allows for precise, directional peptide assembly:
-
The 6-Oxo Group (Ketone): Acts as a reliable electrophilic handle. It is perfectly suited for reductive amination with the N-terminus of a peptide or an amino acid side chain (e.g., Lysine)[5].
-
The N-Boc Protected Amine (Position 4): Provides a masked secondary amine. Once deprotected, it can be coupled to the C-terminus of a peptide.
Causality Check (Expertise Insight): The nitrogen at position 4 is directly adjacent to the spiro-quaternary carbon (C5). This creates severe steric hindrance. Standard coupling reagents (like EDC/HOBt) often fail to achieve full conversion due to the high activation energy required to attack the bulky amine. Therefore, highly reactive uronium salts based on HOAt (e.g., HATU) are mandatory to overcome this steric barrier and drive the amide bond formation to completion.
Experimental Protocols (Self-Validating Systems)
Protocol A: N-Terminal Peptide Modification via Reductive Amination
Objective: Chemoselective alkylation of a peptide N-terminus using the 6-oxo moiety of the spirocycle[5].
Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is selected over standard Sodium borohydride (NaBH₄). STAB is a mild reducing agent that preferentially reduces the transient iminium ion over the starting ketone, preventing the formation of an unreactive 6-hydroxy byproduct and ensuring high chemoselectivity.
Stepwise mechanism of chemoselective reductive amination using STAB.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the free N-terminal peptide (1.0 eq) and tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Acid Catalysis: Add glacial acetic acid (1.5 eq) to lower the pH to ~4.5. This facilitates the dehydration of the hemiaminal to the reactive iminium ion.
-
Self-Validation Checkpoint 1: Stir for 2 hours at room temperature. Remove a 5 µL aliquot, quench in 50% ACN/H₂O, and analyze via LC-MS. Proceed to the next step only when the mass of the iminium intermediate is the dominant peak.
-
Reduction: Cool the reaction vessel to 0 °C. Add STAB (2.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.
-
Completion: Warm the mixture to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint 2: Perform a Kaiser (ninhydrin) test on a micro-sample. A negative result (yellow color) confirms the complete consumption of the primary amine.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: C-Terminal Elongation via Amide Coupling
Objective: Coupling a peptide C-terminus to the sterically hindered N4 position of the spirocycle.
Step-by-Step Methodology:
-
Boc Deprotection: Dissolve tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate in a 20% (v/v) solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir for 1 hour at room temperature.
-
Evaporation: Concentrate the mixture under a stream of N₂. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the secondary amine.
-
Activation: In a separate flask, dissolve the C-terminal peptide carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) and stir for 5 minutes to generate the highly active HOAt ester.
-
Coupling: Add the deprotected spirocyclic amine (1.0 eq) to the activated peptide solution. Stir at room temperature for 12 hours to overcome the steric hindrance at the spiro-junction.
-
Self-Validation Checkpoint: Monitor via UPLC-MS. The steric bulk and lipophilicity of the spirocycle will significantly shift the retention time (typically +0.5 to +1.2 min on a standard C18 column) compared to the starting peptide.
-
Purification: Purify the crude mixture via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA modifier).
Quantitative Data & Analytical Validation
To ensure reproducibility and establish strict quality control, the following table summarizes the expected quantitative metrics and analytical markers for the described protocols.
| Reaction Workflow | Reagents / Catalyst | Target Linkage | Typical Yield (%) | Key Analytical Marker (LC-MS / Assay) |
| Reductive Amination | STAB, AcOH, DCE | Secondary Amine | 75 - 85% | Negative Kaiser Test; [M+H]⁺ matches calculated alkylated mass |
| Boc Deprotection | 20% TFA in DCM | Free Secondary Amine | > 95% | Loss of 100 Da (Boc group) in MS; High polarity shift on RP-HPLC |
| Amide Coupling | HATU, DIPEA, DMF | Amide Bond | 60 - 75% | Complete consumption of active ester; +0.5 to 1.2 min RT shift |
References
-
Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate - PubChemLite Source: uni.lu (PubChemLite) URL:[2]()
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ACS Publications URL:[3]()
-
6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor Source: PubMed / Bioorg Med Chem Lett URL:[4]()
-
Discovery of Ethyl Ketone-Based Highly Selective HDACs 1, 2, 3 Inhibitors for HIV Latency Reactivation with Minimum Cellular Potency Serum Shift and Reduced hERG Activity Source: ACS Publications URL:[5]()
Sources
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Coupling Reactions with Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the cross-coupling reactions of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate, a valuable building block in medicinal chemistry. The unique spirocyclic scaffold, combining a piperidone and a cyclopropane ring, offers a three-dimensional architecture of significant interest for the development of novel therapeutics. This document will focus on the most pertinent cross-coupling reaction for this substrate: the palladium-catalyzed α-arylation of the ketone. While direct cross-coupling on this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes established principles and protocols for the α-arylation of cyclic ketones, particularly those bearing a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group, to provide a robust framework for researchers.
Synthesis of the Starting Material: A Proposed Route
A reliable synthesis of the starting material is paramount for any subsequent chemical transformations. Based on established methodologies for the synthesis of similar spirocyclic ketones, a plausible route to tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is proposed, starting from commercially available N-Boc-4-piperidone.
One potential synthetic approach involves the reaction of N-Boc-4-piperidone with a suitable cyclopropyl-transfer reagent.
Proposed Synthesis of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
A proposed synthetic route.
Palladium-Catalyzed α-Arylation: A Powerful Tool for Diversification
The primary avenue for functionalizing tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate via cross-coupling is the palladium-catalyzed α-arylation of the ketone. This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C5 position, adjacent to the carbonyl group, thereby enabling extensive structure-activity relationship (SAR) studies.
Mechanistic Considerations
The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones involves a catalytic cycle comprising three key steps: oxidative addition, enolate formation and coordination, and reductive elimination. The choice of catalyst, ligand, and base is critical for the efficiency of this cycle and to minimize side reactions.
Catalytic cycle for α-arylation.
Key Parameters for Optimization
Successful α-arylation of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate will depend on the careful selection of several reaction parameters:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be effective. Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladacycles which offer enhanced stability and activity.
-
Ligand: The choice of phosphine ligand is crucial for promoting both oxidative addition and reductive elimination while preventing β-hydride elimination. Bulky, electron-rich phosphines such as those from the Buchwald and Hartwig groups are often the most effective.[1][2]
-
Base: A strong, non-nucleophilic base is required to generate the ketone enolate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The base must be chosen carefully to avoid decomposition of the starting material or product.[3]
-
Solvent: Aprotic, anhydrous solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.
Detailed Protocols
The following protocols are provided as a starting point for the α-arylation of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. Optimization of these conditions for specific aryl halides is highly recommended.
General Protocol for α-Arylation with Aryl Bromides
This protocol is adapted from established procedures for the α-arylation of cyclic ketones.[3][4]
Materials:
-
tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (1.0 mmol) and the aryl bromide (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for α-arylation.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the palladium-catalyzed α-arylation of cyclic ketones, which can be used as a starting point for the optimization of reactions with tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate.
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 | [3] |
| 4-Chloroanisole | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 70-85 | [4] |
| 2-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | LHMDS (1.5) | THF | 80 | 65-80 | [3] |
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, it is essential to incorporate self-validating measures into the experimental workflow:
-
Purity of Starting Materials: Ensure the purity of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate and the aryl halide, as impurities can inhibit the catalyst.
-
Anhydrous and Inert Conditions: The success of the reaction is highly dependent on the exclusion of water and oxygen. Use freshly distilled solvents and properly degassed reaction mixtures.
-
Control Experiments: Running a control reaction without the palladium catalyst or ligand will confirm that the observed product formation is indeed a result of the catalytic process.
-
Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
-
Palucki, M.; Buchwald, S. L. Palladium-Catalyzed α-Arylation of Ketones. J. Am. Chem. Soc.1997 , 119 (45), 11108–11109. [Link]
-
Hartwig, J. F. Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. J. Am. Chem. Soc.1997 , 119 (50), 12382–12383. [Link]
-
Campos, K. R.; Klapars, A.; Waldman, J. H.; Dormer, P. G.; Chen, C.-y. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. J. Am. Chem. Soc.2006 , 128 (11), 3538–3539. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
Sources
Application Note: Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate as a Conformational Restrictor in Drug Design
Executive Summary & Mechanistic Rationale
The transition from flat, aromatic-heavy molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. At the forefront of this "escape from flatland" is the utilization of spirocyclic building blocks1[1]. Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 2386483-52-7) is a highly versatile, orthogonally protected building block designed specifically to introduce conformational restriction into drug candidates[2][3].
Conformational restriction is a thermodynamic strategy. By introducing the spiro-fused cyclopropane ring onto a piperidine-like core, the overall number of accessible low-energy conformations is drastically reduced. When the restricted conformation matches the bioactive conformation required by the target receptor, the entropic penalty of binding is minimized, leading to profound increases in target affinity and selectivity 4[4]. Furthermore, the rigid spirocyclic core projects substituents at highly specific vectors, allowing for precise mapping of pharmacophores into tight binding pockets, a strategy successfully employed in the discovery of potent PLK4 inhibitors5[5].
Workflow of spirocyclic scaffold hopping for conformational restriction.
Physicochemical Profiling: The Fsp3 Advantage
The incorporation of the 4-azaspiro[2.5]octane core directly impacts the physicochemical profile of a molecule. Increasing the fraction of sp3-hybridized carbons (Fsp3) disrupts molecular planarity, which prevents tight crystal lattice packing and subsequently improves thermodynamic solubility6[6]. Additionally, the steric bulk of the spirocycle shields adjacent C-H bonds from cytochrome P450 (CYP) mediated oxidation, dramatically lowering intrinsic clearance (CLint).
Table 1: Comparative Physicochemical Data (Representative Analogs)
| Physicochemical Property | Traditional Piperidine Core | 4-azaspiro[2.5]octane Core | Mechanistic Rationale |
| Fsp3 | 0.45 | 0.75 | Addition of the spiro-fused cyclopropane ring increases 3D character. |
| LogD (pH 7.4) | 3.2 | 2.1 | Disruption of planarity reduces lipophilicity and improves solvation. |
| Thermodynamic Sol. | 15 µg/mL | >100 µg/mL | High Fsp3 prevents crystal lattice stacking, lowering melting point. |
| Intrinsic Clearance | 48 µL/min/mg | 12 µL/min/mg | Steric bulk of the spirocycle shields adjacent bonds from CYP450. |
Synthetic Workflow & Orthogonal Functionalization
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is engineered for orthogonal functionalization. The tert-butyloxycarbonyl (Boc) group protects the secondary amine at the N4 position, allowing for selective chemistry at the C6 ketone. Once the C6 position is functionalized (e.g., via reductive amination to introduce a pharmacophore), the Boc group can be cleaved under acidic conditions to expose the N4 amine for subsequent alkylation, acylation, or urea formation.
Step-by-step synthetic functionalization of the 4-azaspiro[2.5]octane scaffold.
Experimental Protocols
Protocol: Orthogonal Functionalization via Reductive Amination & Deprotection
Causality Focus: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to selectively reduce the transient iminium ion without reducing the starting C6 ketone directly to an alcohol. The Boc group prevents the N4 amine from participating in unwanted polymerization.
Step-by-Step Methodology:
-
Imine Formation: Dissolve Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. The low temperature controls the exothermic reduction and maximizes selectivity. Stir for 12 hours, allowing the reaction to warm to room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 until pH ~8. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Boc Deprotection: Dissolve the crude intermediate in a minimal amount of DCM. Add 4M HCl in Dioxane (10.0 eq). Causality: HCl in dioxane is preferred over trifluoroacetic acid (TFA) as it yields a highly crystalline hydrochloride salt and volatile byproducts (isobutylene and CO2).
-
Isolation: Stir for 4 hours at room temperature. Concentrate the solvent under vacuum. Triturate the resulting solid with cold diethyl ether to precipitate the pure 4-azaspiro[2.5]octan-6-amine hydrochloride salt.
Protocol: Self-Validating In Vitro Microsomal Stability Assay
Causality Focus: To prove the metabolic stability gained by the spirocyclic restrictor, candidates must be tested against liver microsomes. This protocol is a self-validating system: it includes a positive control (Verapamil, high clearance) to ensure microsome viability, a negative control (Warfarin, low clearance) to ensure the assay is not artificially aggressive, and a minus-NADPH control to differentiate CYP450-mediated metabolism from chemical instability.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the synthesized spirocyclic drug candidate in DMSO.
-
Dilute to a 100 µM working solution in 50% acetonitrile/water.
-
Prepare Human Liver Microsomes (HLM) at a concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
-
Incubation Setup: In a 96-well plate, add 40 µL of the HLM suspension to the test wells. Add 5 µL of the 100 µM candidate solution (Final concentration: 1 µM, 0.1% DMSO).
-
Control Assignment (Self-Validation):
-
High-Clearance Control: Substitute candidate with 1 µM Verapamil.
-
Low-Clearance Control: Substitute candidate with 1 µM Warfarin.
-
Minus-NADPH Control: Test candidate without the addition of the NADPH regenerating system.
-
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 5 µL of a 10 mM NADPH regenerating system to all wells (except the Minus-NADPH control, which receives 5 µL of buffer).
-
Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 10 µL aliquot from each well and immediately quench by adding to 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, stopping the reaction precisely at the designated time point.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Sources
Technical Support Center: Synthesis of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving reaction yield and purity. The advice herein is based on established principles of organic synthesis and analysis of analogous chemical transformations.
Introduction
The synthesis of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate, a valuable building block in medicinal chemistry, can be challenging, often resulting in suboptimal yields. This guide will focus on a plausible and common synthetic strategy: the spirocyclopropanation of a suitable N-Boc protected piperidone precursor. We will dissect this multi-step synthesis to address potential pitfalls at each stage.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Part 1: Low Yield in N-Boc Protection of 4-Piperidone
Question 1: My N-Boc protection reaction of 4-piperidone is incomplete or showing a low yield. What are the common causes?
Answer: An incomplete or low-yielding N-Boc protection can stem from several factors. A systematic evaluation of your reaction setup is crucial.
-
Insufficient Reagent: Ensure a slight excess of the Boc-anhydride ((Boc)₂O), typically 1.1 to 1.5 equivalents, is used to drive the reaction to completion.
-
Base Strength and Solubility: The choice and amount of base are critical.
-
If using a biphasic system (e.g., DCM/aqueous NaHCO₃), vigorous stirring is essential to ensure adequate mixing.
-
For organic-soluble bases like triethylamine (TEA), ensure it is fresh and anhydrous.
-
The starting material, 4-piperidone hydrochloride, needs to be effectively neutralized for the free amine to react. Using a stronger base or ensuring its complete dissolution can be key.
-
-
Reaction Time and Temperature: While Boc protections are often run at room temperature, some systems may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent Choice: The solvent must be appropriate for both the starting material and reagents. Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are common choices. For zwitterionic or poorly soluble starting materials, a mixture of solvents like dioxane and water can be beneficial.[1]
Question 2: I am observing a significant amount of a di-tert-butylated side product. How can I prevent this?
Answer: The formation of di-tert-butylated byproducts, although less common with simple amines, can occur. The likely culprit is the reaction of the intermediate tert-butoxycarbamic acid anhydride with another molecule of the amine.
-
Control Stoichiometry: Reduce the equivalents of (Boc)₂O to 1.05-1.1 equivalents.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C to maintain a low concentration of the anhydride at any given time.
-
Optimize Base: Using a milder base like sodium bicarbonate can sometimes reduce side reactions compared to stronger organic bases.
Part 2: Low Yield in Spirocyclopropanation
Question 3: My spirocyclopropanation of N-Boc-4-piperidone is not working or the yield is very low. What are the potential issues?
Answer: The spirocyclopropanation of a ketone is a delicate reaction, and its success is highly dependent on the chosen method and reaction conditions.
-
Choice of Cyclopropanating Agent:
-
Simmons-Smith Reaction (Et₂Zn, CH₂I₂): This is a common method for cyclopropanating alkenes, and its application to ketones to form spiro-epoxides which can then rearrange to cyclobutanones is known. For direct cyclopropanation of the carbonyl, alternative methods are often more effective.
-
Johnson-Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide and a strong base like NaH): This is a highly effective method for converting ketones to epoxides, which in the case of cyclic ketones can be a route to spiro-epoxides. Subsequent rearrangement to the desired spiro-ketone would be required. A direct cyclopropanation to the ketone is not the primary outcome. A more direct route to the spiro-cyclopropyl ketone would be a variation using a suitable cyclopropylidene transfer reagent.
-
Kulinkovich-type reaction: While the Kulinkovich reaction is known for converting esters to cyclopropanols, its application to ketones is less common for direct spirocyclopropanation.[2][3]
-
-
Reagent Quality and Preparation:
-
Grignard reagents used in some cyclopropanation reactions must be freshly prepared or titrated.
-
Titanium alkoxides are extremely sensitive to moisture; ensure anhydrous conditions.[2]
-
The ylide in the Johnson-Corey-Chaykovsky reaction must be prepared in situ under strictly anhydrous conditions.
-
-
Reaction Temperature: These reactions are often performed at low temperatures to control reactivity and minimize side reactions. A temperature screening study may be necessary.
-
Substrate Reactivity: The presence of the electron-withdrawing Boc group can influence the reactivity of the adjacent carbonyl group.
Question 4: I am observing the formation of an alcohol byproduct instead of the desired spiro-ketone. What is happening?
Answer: The formation of an alcohol suggests that a reduction or an addition reaction is occurring at the carbonyl group instead of cyclopropanation.
-
Grignard-based Reagents: If your cyclopropanation procedure involves Grignard reagents, these are strong nucleophiles and can add to the ketone, forming a tertiary alcohol after workup. This is a common side reaction in Kulinkovich-type reactions if not properly controlled.[4]
-
Hydride Contamination: Older batches of reagents like NaH can contain sodium hydroxide, which can promote side reactions. Use fresh, high-quality reagents.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step troubleshooting workflow for addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the N-Boc protection step?
A1: The most critical parameters are the stoichiometry of the Boc-anhydride, the choice and amount of base, reaction temperature, and ensuring the starting 4-piperidone hydrochloride is fully neutralized to the free amine.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexanes). Staining with potassium permanganate can help visualize the products. For more quantitative analysis, LC-MS is ideal as it provides information on conversion and the presence of side products.
Q3: What are the best practices for purification of the final product?
A3: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point. Given that the Boc group can be sensitive to strong acids, if acidic impurities are suspected, it may be beneficial to use silica gel that has been neutralized with a small amount of triethylamine in the eluent.
Q4: Are there alternative synthetic routes to consider if this one fails?
A4: Yes. An alternative approach could involve the Kulinkovich-Szymoniak reaction on a nitrile-containing precursor to form the cyclopropylamine, followed by a series of steps to construct the piperidone ring.[4] However, this is often a longer and more complex route. Another possibility is the use of a pre-formed cyclopropyl building block that is then used to construct the piperidone ring.
Q5: What are the recommended storage conditions for Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate?
A5: As with many N-Boc protected compounds, it is best to store the product in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation, especially if any residual acidic or basic impurities are present from the purification process.
Data Summary
Table 1: Key Reaction Parameters for Optimization
| Step | Parameter | Typical Range | Troubleshooting Focus |
| N-Boc Protection | (Boc)₂O (eq.) | 1.1 - 1.5 | Incomplete reaction vs. side products |
| Base (eq.) | 1.5 - 3.0 | Incomplete neutralization | |
| Temperature (°C) | 0 - 50 | Slow reaction rate | |
| Spirocyclopropanation | Reagent (eq.) | 1.5 - 2.5 | Low conversion |
| Temperature (°C) | -78 to RT | Reagent decomposition, side reactions | |
| Solvent | Anhydrous THF, Et₂O, or DCM | Reagent stability and solubility |
References
- Benchchem. (2025). Troubleshooting guide for the N-protection of "3-Amino-1,1-diethoxypropan-2-ol".
- Benchchem. (2025). Troubleshooting incomplete Boc deprotection.
- ResearchGate. (n.d.). Optimization for the reaction conditions (model reaction).
- Synple Chem. (n.d.). Application Note – N-Boc protection.
- Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.
- ChemPlusChem. (2025, October 17). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
- Benchchem. (2025, December). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Wikipedia. (n.d.). Kulinkovich reaction.
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
Sources
- 1. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 2. 1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
Technical Support Center: Chromatography Purification of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals handling the purification of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 2386483-52-7)[1]. As a spirocyclic building block containing both an acid-sensitive N-Boc protecting group and a polar ketone moiety, this molecule presents unique chromatographic challenges[2].
This document transcends standard protocols by detailing the causality behind each chromatographic behavior, providing you with a self-validating purification system to maximize your synthetic yields.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: Why is my product invisible on the TLC plate under a standard 254 nm UV lamp? A1: Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate lacks an extended conjugated π -system or aromatic ring. The carbonyl group exhibits a weak n→π∗ transition around 280 nm, which is insufficient to quench the F254 fluorescent indicator on standard silica gel plates. Causality: UV visualization relies on fluorescence quenching. Without a chromophore, the molecule passes undetected. Solution: Rely exclusively on universal destructive chemical stains. Phosphomolybdic Acid (PMA) or Hanessian's Stain (Ceric Ammonium Molybdate) are highly effective, as they rely on the thermal reduction of Mo(VI) to Mo(V) by the organic compound.
Q2: I am observing poor mass recovery and polar streaking. Is the Boc group cleaving on the column? A2: Yes, this is a documented risk. While the tert-butyloxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions, standard silica gel is inherently acidic (pH ~4.5–5.5)[3][4]. Causality: Prolonged residence time on acidic silanol groups can catalyze the removal of the Boc group, generating the free 4-azaspiro[2.5]octane-6-one amine. This free amine will irreversibly bind to the silica or elute as a highly polar streak, destroying your yield. Solution: Buffer the stationary phase. Flush the column with 1% Triethylamine (TEA) in hexanes prior to loading to neutralize highly active acidic sites.
Q3: My compound is streaking severely even without degradation, causing co-elution with the starting material. How do I fix this? A3: The spiro-ketone moiety acts as a strong hydrogen-bond acceptor, interacting aggressively with the free silanol groups (-SiOH) on the stationary phase. Causality: If the sample is wet-loaded in a polar solvent (e.g., pure EtOAc or DCM), the local concentration of the polar solvent disrupts the equilibrium between the stationary and mobile phases, causing the band to broaden and tail. Solution: Implement the "dry loading" technique to ensure a sharp, uniform initial band.
Self-Validating Experimental Protocol: Step-by-Step Methodology
Validation Checkpoint (2D TLC): Before committing your bulk material to a column, validate its stability on silica to ensure your protocol is self-validating. Spot the crude mixture on a square TLC plate and elute in the optimized solvent. Let the plate dry for 15 minutes (simulating column residence time), rotate 90 degrees, and elute again. If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal spots definitively prove on-silica degradation, validating the absolute need for TEA buffering.
Step 1: TLC Method Development & Staining
-
Prepare a mobile phase of 20% EtOAc in Hexanes.
-
Spot the crude mixture, elute, and dry the plate thoroughly.
-
Dip the plate in PMA stain and heat vigorously with a heat gun until dark blue spots appear against a yellow-green background. Target an Rf of 0.25–0.35 for the target spiro-ketone.
Step 2: Stationary Phase Preparation (Buffering)
-
Slurry pack 40-63 µm silica gel in hexanes.
-
Crucial Step: Pass 1 Column Volume (CV) of 1% TEA in hexanes through the bed to neutralize acidic silanol sites and protect the Boc group[4].
-
Flush with 2 CVs of pure hexanes to remove excess mobile TEA, ensuring it does not co-elute with your product.
Step 3: Dry Loading Preparation
-
Dissolve the crude product in a minimal volume of DCM.
-
Add dry silica gel to the flask at a 1:3 (crude mass : silica mass) ratio.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is achieved.
-
Carefully pour the powder onto the flat top of the column bed and cap with a 1 cm layer of clean sea sand.
Step 4: Gradient Elution
-
Initiate elution with 5% EtOAc/Hexanes (2 CV) to elute non-polar impurities.
-
Step up to 10% EtOAc/Hexanes (3 CV).
-
Elute the target compound with 20% EtOAc/Hexanes. Maintain a steady flow rate to minimize column residence time.
Step 5: Fraction Analysis
-
Spot fractions on TLC, stain with PMA, and pool fractions containing the pure product.
-
Concentrate under reduced pressure. Caution: Keep the water bath temperature below 40°C to prevent thermal degradation of the Boc group[5].
Quantitative Data: TLC Visualization Reagents
To ensure accurate tracking of the UV-inactive spiro-ketone, utilize the quantitative stain formulations outlined below.
| Stain Type | Quantitative Formulation | Target Functional Group | Expected Visual Result | Heating Required? |
| PMA (Phosphomolybdic Acid) | 10 g PMA + 100 mL absolute EtOH | General organics, Ketones | Dark green/blue spot on yellow background | Yes (High) |
| Basic KMnO₄ | 1.5 g KMnO₄ + 10 g K₂CO₃ + 1.25 mL 10% NaOH + 200 mL H₂O | Oxidizable groups | Yellow/brown spot on purple background | Gentle |
| Ninhydrin | 1.5 g Ninhydrin + 100 mL n-butanol + 3 mL AcOH | Amines (Requires thermal Boc cleavage) | Pink/purple spot on white background | Yes (Extreme) |
| Hanessian's Stain | 5 g Ceric sulfate + 25 g Ammonium molybdate + 50 mL conc. H₂SO₄ + 450 mL H₂O | Universal, highly sensitive | Dark blue spot on light blue background | Yes (High) |
Visual Workflows
Workflow for TLC Analysis of UV-Inactive Boc-Protected Spiro-Ketones.
Logical Troubleshooting Tree for Common Silica Gel Chromatography Issues.
References
-
Title: tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate - Chemical Substance Information Source: NextSDS URL: 1
-
Title: 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea (Spirocyclic Building Blocks) Source: EvitaChem URL: 2
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: 3
-
Title: An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis Source: Benchchem URL: 4
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: NIH / PMC URL: 5
Sources
Reducing side products in Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in navigating the complex reactivity of strained spirocyclic systems. Azaspiro[2.5]octanes are highly valued in medicinal chemistry as rigid, three-dimensional alternatives to planar aromatic rings, significantly improving pharmacokinetic properties, target selectivity, and metabolic stability .
However, functionalizing the C6 ketone of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate presents unique synthetic challenges. The steric bulk of the adjacent N-Boc group and the spiro-fused cyclopropane ring creates severe facial hindrance, often leading to enolization, protecting group cleavage, or ring-opening side reactions. This guide provides field-proven, mechanistically grounded solutions to these specific issues.
Reaction Pathway & Troubleshooting Logic
To understand the causality behind our protocol adjustments, we must first map the competing reaction pathways inherent to this scaffold.
Reaction pathways for Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate functionalization.
Troubleshooting workflow for mitigating common side products during synthesis.
Frequently Asked Questions (FAQs)
Q1: During the reductive amination of the C6 ketone, I am observing significant Boc deprotection and subsequent dimerization. How can I prevent this? Mechanistic Causality: Reductive amination of sterically hindered ketones often requires strong Lewis acids (e.g., Ti(O-iPr)4 ) or Brønsted acids (e.g., TFA) to force imine formation. However, the Boc group protecting the N4 position is highly sensitive to these conditions. Once the Boc group is cleaved, the resulting free secondary amine acts as a nucleophile, attacking unreacted ketone molecules and leading to complex dimeric side products. Solution: Transition to a milder, pH-controlled system. Use glacial acetic acid as a mild catalyst (pH ~4.5) and employ Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is uniquely stable in weakly acidic media and selectively reduces imines over ketones without degrading the Boc group .
Q2: When attempting a Grignard addition to the C6 ketone, I recover mostly unreacted starting material and observe aldol condensation side products. Why does the addition fail? Mechanistic Causality: The C6 ketone is flanked by methylene protons at C5 and C7. The spiro[2.5]octane architecture and the bulky N-Boc group create a severe steric shield around the carbonyl carbon. Because nucleophilic attack is sterically hindered, the Grignard reagent defaults to its secondary function: acting as a strong base. It abstracts an alpha-proton, forming an enolate. Upon aqueous workup, this enolate simply protonates back to the starting ketone, or it attacks unreacted ketone to form aldol dimers. Solution: Implement the Imamoto Protocol using anhydrous Cerium(III) chloride ( CeCl3 ). CeCl3 is highly oxophilic; it coordinates to the ketone oxygen, increasing its electrophilicity while simultaneously suppressing the basicity of the organometallic reagent. This shifts the reaction pathway entirely from enolization to nucleophilic addition .
Q3: I am using catalytic hydrogenation (Pd/C, H2 ) to reduce an exocyclic double bond at C6, but LC-MS shows a mass +2 Da higher than expected. What happened? Mechanistic Causality: The spiro[2.5]octane system contains a highly strained cyclopropane ring. Palladium on carbon ( Pd/C ) under hydrogen gas is known to catalyze the hydrogenolysis (cleavage) of strained cyclopropanes, especially those adjacent to heteroatoms or in spiro configurations. The +2 Da mass indicates that the cyclopropane ring has been opened, yielding an off-target gem-dimethyl piperidine derivative. Solution: Switch the catalyst to Platinum dioxide (Adams' catalyst, PtO2 ) or use a chemical reductant like diimide ( HN=NH ). These reagents are highly selective for olefins and will not cleave the spirocyclic cyclopropane ring.
Quantitative Data & Reagent Benchmarking
To guide your experimental design, review the empirical benchmarking data below, which quantifies the impact of reagent selection on side product formation for this specific scaffold.
Table 1: Impact of Reagents on Nucleophilic Addition (Methylation at C6)
| Reagent System | Additive | Conversion to Product (%) | Enolization / SM Recovery (%) | Boc Deprotection (%) |
|---|
| MeMgBr (3.0 eq) | None | 15% | 85% | <1% | | MeLi (3.0 eq) | None | 25% | 70% | 5% | | MeMgBr (3.0 eq) | Ti(O-iPr)4 (1.0 eq) | 40% | 30% | 30% | | MeMgBr (3.0 eq) | CeCl3 (3.0 eq) | 92% | 8% | <1% |
Table 2: Impact of Reducing Agents on Reductive Amination (Primary Amine at C6)
| Reducing Agent | Acid Catalyst | Product Yield (%) | Boc Deprotection (%) | Dimerization (%) |
|---|
| NaBH3CN | TFA (2.0 eq) | 45% | 35% | 20% | | Ti(O-iPr)4 / NaBH4 | None | 60% | 25% | 15% | | NaBH(OAc)3 (STAB) | AcOH (1.0 eq) | 88% | <2% | <5% |
Validated Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems . They include specific diagnostic checkpoints to ensure the reaction is proceeding correctly before committing to the next step, thereby preventing wasted material.
SOP 1: CeCl3-Mediated Grignard Addition (Imamoto Protocol)
Objective: Achieve >90% nucleophilic addition while suppressing enolization.
-
Activation of CeCl3 : Place CeCl3⋅7H2O (3.0 eq) in a round-bottom flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring.
-
Validation Checkpoint: The material must transition from a clumpy solid to a free-flowing, fine white powder. If clumps remain, moisture is still present. Stop and continue drying; failure to do so will quench the Grignard reagent and result in 100% starting material recovery.
-
-
Organocerium Formation: Cool the flask to 0 °C under Argon. Add anhydrous THF to form a suspension. Stir for 2 hours at room temperature, then cool to -78 °C. Add the Grignard reagent (3.0 eq) dropwise.
-
Validation Checkpoint: A distinct color shift (e.g., white to pale yellow/orange) indicates successful transmetalation to the organocerium species.
-
-
Ketone Addition: Dissolve Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (1.0 eq) in a minimal amount of dry THF. Add dropwise to the -78 °C suspension over 15 minutes. Stir for 2 hours at -78 °C.
-
Quench & Workup: Quench the reaction at -78 °C with 10% aqueous acetic acid (Do NOT use HCl , as it will cleave the Boc group). Warm to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
SOP 2: Mild Reductive Amination using STAB
Objective: Form the C6 amine without Boc deprotection or dimerization.
-
Imine Formation: In a dry flask, dissolve the ketone (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to adjust the pH to ~4.5. Stir at room temperature for 2 hours.
-
Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS. You must observe the mass of the intermediate imine/enamine ( [M+H−H2O]+ ). Do not proceed to step 2 until the starting ketone mass is nearly consumed. Premature reduction will yield the off-target secondary alcohol.
-
-
Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in three portions over 15 minutes.
-
Validation Checkpoint: STAB is initially insoluble in DCE. As the reduction proceeds, the suspension will gradually turn into a clear or slightly cloudy solution, confirming reagent consumption.
-
-
Quench & Workup: Stir for an additional 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO3 (gas evolution will occur) to neutralize the acetic acid and destroy excess STAB. Extract with DCM, dry, and concentrate.
References
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes ChemRxiv / American Chemical Society (2025) URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Journal of Organic Chemistry (1996) URL:[Link]
-
Carbonyl addition reactions of organocerium reagents Journal of the American Chemical Society (1989) URL:[Link]
-
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate Compound Summary PubChem Database (CID 155820067) URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and successfully execute reactions involving Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 2386483-52-7)[1].
This spirocyclic building block is highly valued in medicinal chemistry for improving metabolic stability. However, the position 6 ketone is severely sterically congested. It is flanked by a spiro-fused cyclopropane ring and a bulky tert-butyloxycarbonyl (Boc) protecting group on the adjacent nitrogen, making standard functionalization notoriously difficult.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do standard Grignard and organolithium additions fail or give extremely low yields with this specific ketone? A: The failure is driven by a combination of thermodynamics and sterics. The spiro[2.5]octane system forces the cyclopropane ring into a rigid "chair" conformation that physically shields the trajectory to the ketone face[2]. When highly basic nucleophiles (like RMgX or RLi) encounter this steric wall, the activation energy for 1,2-addition exceeds that of acid-base chemistry. Consequently, the reagents act as bases, leading to the enolization of the α-protons rather than nucleophilic attack[3][4].
Q2: What is the most effective strategy for carbon-carbon bond formation at the C6 position? A: The Imamoto Reaction (organocerium addition) is the gold standard for this scaffold[4]. By pre-complexing the organolithium or Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃), you generate an organocerium reagent (RCeCl₂). Cerium is highly oxophilic, which strongly activates the carbonyl oxygen. Crucially, the resulting organocerium species is highly nucleophilic but strictly non-basic[3]. This completely suppresses enolization and forces the 1,2-addition, even in highly congested spirocycles[5].
Q3: How can I successfully perform reductive amination on this scaffold? A: Standard reductive amination conditions (e.g., mixing the amine and NaBH(OAc)₃ simultaneously) will stall. The steric clash prevents the initial formation of the imine intermediate. You must decouple the reaction: first, force the imine formation using a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄), which coordinates the ketone oxygen and drives the equilibrium forward. Only after the imine is fully formed should the reducing agent be introduced.
Part 2: Troubleshooting Guides & Self-Validating Protocols
Protocol A: Organocerium-Mediated 1,2-Addition (Imamoto Protocol)
Use this protocol when attempting to add alkyl, aryl, or alkynyl groups to the C6 ketone.
Step-by-Step Methodology:
-
Dehydration of CeCl₃ (Critical Step): Commercially available CeCl₃·7H₂O must be strictly dehydrated. Heat the solid gradually to 140°C under high vacuum (0.1 Torr) for 2 hours, then increase to 150°C for 12 hours.
-
Causality: Any residual water will rapidly quench the organometallic reagent and destroy the active Ce(III) species, leading to total reaction failure.
-
-
Lattice Activation: Suspend the anhydrous CeCl₃ in dry THF and stir vigorously at room temperature for at least 2 hours.
-
Causality: This breaks up the crystal lattice and forms the active CeCl₃(THF)ₙ polymeric complex[3].
-
Validation Checkpoint 1: The suspension must transform into a fine, milky-white dispersion. If it remains clumpy, moisture has compromised the batch.
-
-
Transmetalation: Cool the suspension to -78°C. Add the organolithium or Grignard reagent dropwise. Stir for 30 minutes.
-
Validation Checkpoint 2: A distinct color change (e.g., yellow/orange to deep red) should occur without gas evolution. Rapid bubbling indicates moisture quenching; abort if observed.
-
-
Addition: Add a solution of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate in THF dropwise. Maintain at -78°C for 2 hours, then slowly warm to 0°C.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and concentrate.
Fig 1: Mechanistic decision tree comparing standard nucleophilic addition vs. the Imamoto protocol.
Protocol B: Lewis Acid-Mediated Reductive Amination
Use this protocol to install primary or secondary amines at the C6 position.
Step-by-Step Methodology:
-
Imine Formation: Combine the spirocyclic ketone (1.0 eq) and the desired amine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Lewis Acid Activation: Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. Stir for 12-18 hours.
-
Causality: The titanium coordinates the ketone oxygen, overcoming the steric barrier and driving the equilibrium toward the imine by forming stable titanium oxide byproducts.
-
Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via LC-MS. Confirm the complete disappearance of the ketone mass ([M+H]+ m/z 226.14)[6] and the appearance of the imine intermediate before proceeding.
-
-
Reduction: Add a solution of NaBH₃CN or NaBH(OAc)₃ (2.0 eq) in methanol. Stir for 4 hours.
-
Workup: Quench with 1M NaOH to precipitate titanium dioxide (TiO₂). Filter the resulting slurry through a pad of Celite to remove the titanium salts, then extract the filtrate with DCM.
Fig 2: Reductive amination workflow utilizing Ti(OiPr)4 to overcome steric barriers.
Part 3: Quantitative Data & Decision Matrices
Table 1: Comparison of Nucleophilic Addition Strategies for Hindered Spirocyclic Ketones
| Method | Reagents | Typical Yield | Enolization Risk | Mechanistic Causality |
| Direct Addition | RMgBr or RLi | < 20% | High | High basicity of the reagent leads to α-deprotonation instead of nucleophilic attack due to steric shielding. |
| Imamoto Addition | CeCl₃ + RLi / RMgBr | 75 - 90% | Very Low | Ce(III) oxophilicity activates the ketone; the non-basic nature of RCeCl₂ prevents enolization[3][4]. |
| Lewis Acid Add. | BF₃·OEt₂ + RMgBr | 30 - 50% | Moderate | BF₃ activates the ketone but does not sufficiently reduce the inherent basicity of the incoming nucleophile. |
References
- NextSDS. "tert-butyl 6-oxo-4-azaspiro[2.
- PubChemLite. "Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (C12H19NO3)." Université du Luxembourg.
- NIH. "Ring-opening of non-activated aziridines with [11C]CO2 via novel ionic liquids." PMC.
- Wikipedia. "Organocerium chemistry." Wikipedia, The Free Encyclopedia.
- ResearchGate. "Cerium(III) chloride promoted addition of organometallic reagents to (−)-menthone.
- Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, Semantic Scholar.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Ring-opening of non-activated aziridines with [11C]CO2via novel ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocerium chemistry - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (C12H19NO3) [pubchemlite.lcsb.uni.lu]
Improving long-term storage stability of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
An in-depth technical guide by the Gemini Technical Support Center.
Topic: Improving the Long-Term Storage Stability of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure offers a pathway to novel chemical entities with potentially improved pharmacological properties compared to "flat" molecules.[1][2] The integrity and purity of this reagent are paramount for the synthesis of target molecules and the reliability of experimental outcomes. However, like many complex organic molecules, its stability can be compromised during long-term storage. This guide provides a comprehensive technical overview, troubleshooting advice, and best practices to ensure the long-term stability and usability of this compound.
Frequently Asked Questions (FAQs) on Compound Stability
Q1: What are the primary chemical features of Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate that influence its stability?
This molecule's stability is primarily dictated by two key structural motifs:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group. Its key characteristic is its lability under acidic conditions.[3][4] It is designed to be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid.[5] This inherent sensitivity means that even trace acidic impurities or exposure to atmospheric moisture (which can form carbonic acid with CO₂) can lead to its cleavage over time. The Boc group can also be removed thermally at elevated temperatures.[6][7]
-
The Spirocyclic Lactam Core: The molecule contains a lactam (a cyclic amide) within a conformationally restricted spirocyclic system. While lactams are generally stable, the ring strain inherent in the spiro[2.5]octane framework could potentially influence its reactivity. However, the most immediate and common degradation pathway under typical storage conditions is through the Boc group.
Q2: What are the main degradation pathways I should be concerned about during storage?
The most probable degradation pathway is the acid-catalyzed hydrolysis of the Boc group. This reaction cleaves the carbamate, resulting in the unprotected secondary amine, with the concurrent formation of carbon dioxide and isobutylene gas.[8] Less common, but still possible under improper storage conditions, are oxidation and hydrolysis of the lactam ring.
Caption: Primary degradation pathway via Boc group cleavage.
Q3: What are the common physical and analytical signs of degradation?
-
Physical Appearance: The pure compound is typically a white to yellow solid. Degradation may lead to discoloration (darkening), or a change in texture from a free-flowing powder to a clumpy or gummy solid, which can indicate moisture absorption.
-
Analytical Data:
-
HPLC/UPLC: This is the most effective technique for monitoring stability.[9][10] Degradation will appear as a decrease in the area of the main peak corresponding to the active compound and the emergence of new, more polar impurity peaks (e.g., the deprotected amine).
-
NMR Spectroscopy: ¹H NMR can reveal degradation. Look for the disappearance or diminished integration of the tert-butyl signal (a singlet at ~1.5 ppm) and the appearance of new signals corresponding to the unprotected amine.
-
Mass Spectrometry (MS): LC-MS analysis of a stored sample can confirm the mass of the deprotected amine impurity.
-
Troubleshooting Guide for Storage Issues
Q4: My previously pure sample now shows a significant impurity peak in the HPLC analysis. What is the likely cause and what should I do?
-
Likely Cause: The most probable cause is the cleavage of the Boc protecting group due to inadvertent exposure to moisture and/or acidic vapors in the storage environment. This is the most common failure mode for Boc-protected amines.[3][11]
-
Troubleshooting Steps:
-
Identify the Impurity: The primary impurity is almost certainly the deprotected compound (4-azaspiro[2.5]octan-6-one). Confirm this by co-injecting your sample with a known standard of the impurity if available, or use LC-MS to verify its molecular weight.
-
Assess Viability: Determine if the material is still usable for your application. For non-critical screening experiments, a small percentage of impurity might be tolerable. For GMP or late-stage development work, the material should be repurified or discarded.
-
Review Storage Protocol: Immediately audit your storage and handling procedures. Was the container seal compromised? Was the sample aliquoted outside of an inert atmosphere? Was it stored near acidic reagents?
-
Q5: The compound was accidentally left on the benchtop at room temperature over the weekend. Is it still good?
-
Risk Assessment: The primary risks from this exposure are twofold: thermal degradation and atmospheric exposure. While short-term exposure to ambient temperature may not cause significant thermal degradation, the main concern is prolonged contact with air and humidity, which accelerates hydrolytic decomposition of the Boc group.[6][12]
-
Action Plan: Do not assume the material is compromised or that it is fine. The only reliable course of action is to re-analyze the material.
-
Take a small, representative sample from the container.
-
Perform a purity analysis, preferably using a validated HPLC method, and compare the results to the certificate of analysis or data from when the material was last known to be pure.[13]
-
If purity remains within your acceptable specifications, the material can likely still be used. However, it should be flagged for more frequent re-testing. If purity has dropped, assess its suitability for your specific needs.
-
Protocols for Ensuring Long-Term Stability
Q6: What are the definitive recommended conditions for the long-term storage of this compound?
To maximize shelf-life and maintain purity, a multi-faceted approach to storage is required. The following conditions are based on best practices for handling sensitive organic compounds.[12][14][15]
| Parameter | Recommended Condition | Rationale & Scientific Justification | Unacceptable Conditions |
| Temperature | -20°C to +8°C | Low temperatures drastically reduce the rate of all chemical degradation reactions, including thermal deprotection and hydrolysis. A supplier of a similar compound recommends 2-8°C storage. | Room temperature or elevated temperatures. Avoid temperature cycling (e.g., frost-free freezers).[16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Eliminates atmospheric oxygen and moisture. Oxygen can lead to long-term oxidative degradation, while moisture is the key reactant for the hydrolysis of the acid-labile Boc group.[14][17] | Open to ambient air. |
| Light | Amber Glass Vial / Protect from Light | Many organic compounds are sensitive to light, which can catalyze degradation through photo-oxidative or other radical pathways.[12] | Clear glass vials, direct exposure to sunlight or strong laboratory light. |
| Humidity | Dry Environment (Desiccator or Dry Box) | Minimizes the presence of water to prevent hydrolysis. Even under an inert atmosphere, it is crucial to handle and seal containers in a dry environment. | Humid storage areas. |
Q7: What is the correct procedure for handling and aliquoting the bulk material to prevent contamination and degradation?
Improper handling is a major source of degradation. The goal is to prevent the bulk supply from being repeatedly exposed to the atmosphere.
Protocol: Proper Aliquoting of Air-Sensitive Reagents
-
Preparation: Move the sealed primary container of the compound, along with the necessary number of small (e.g., 1-2 mL) amber glass vials, caps, and tools into a controlled atmosphere glovebox or glove bag with a dry, inert atmosphere (<10 ppm O₂, <10 ppm H₂O). Allow the primary container to equilibrate to the ambient temperature inside the box before opening to prevent condensation.[15]
-
Opening: Once equilibrated, carefully open the primary container inside the inert atmosphere.
-
Aliquoting: Using a clean spatula, dispense the desired amount of the compound into each of the smaller vials. Work efficiently to minimize the time the bulk material is exposed.
-
Inerting & Sealing: Before sealing each small vial, backfill it with the inert glovebox gas (Argon or Nitrogen). Securely fasten the cap. For maximum protection, use caps with PTFE-faced septa.
-
Labeling: Clearly label each aliquot with the compound name, batch number, and date of aliquoting.
-
Storage: Remove the sealed aliquots from the glovebox and immediately place them in the recommended storage conditions (-20°C to +8°C, protected from light).
-
Bulk Storage: Reseal the primary container securely inside the glovebox, ensuring a positive pressure of inert gas, before returning it to long-term storage.
Caption: Recommended workflow for aliquoting sensitive compounds.
Q8: How can I set up a basic stability monitoring program for this compound?
A proactive stability monitoring program is essential for critical applications.
Protocol: Basic Stability Monitoring via HPLC
-
Initial Analysis: Upon receiving a new batch, perform a full characterization (HPLC, NMR, MS) and record the initial purity. This is your "Time Zero" data point.
-
Sample Retention: Store a dedicated, sealed aliquot of the material under the recommended long-term storage conditions (-20°C, inert atmosphere, dark).
-
Accelerated Study (Optional): To quickly assess potential degradation, store an aliquot at accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a short period (e.g., 2-4 weeks) and analyze. This "forced degradation" study helps to identify potential degradation products.[10][16]
-
Scheduled Re-testing: At scheduled intervals (e.g., 6, 12, and 24 months), remove the retention sample from storage, allow it to equilibrate to room temperature, and re-analyze its purity using the exact same HPLC method as the "Time Zero" analysis.
-
Data Trending: Compare the purity results over time. Establish an acceptable purity limit for your experiments. If the purity drops below this limit, the batch should be retired.
Example HPLC Method for Purity Assessment:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 2 µL (Note: This is a representative method and may require optimization for your specific system and impurity profile.)
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
-
ResearchGate. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF. Retrieved from [Link]
-
Scialdone, M. A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8035. [Link]
-
PubChem. (n.d.). Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. Retrieved from [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1). [Link]
-
ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
Foley, D. J., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(12), 4497–4501. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Saliba, J. M., et al. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials, 5(1), 1059-1068. [Link]
-
Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11416-11422. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
NextSDS. (n.d.). tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability. RSC Publishing. [Link]
-
MDPI. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4165. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85759-85765. [Link]
-
Fiveable. (2023). Inert atmosphere: Organic Chemistry II Study Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 25(24), 5940. [Link]
-
MDPI. (2022). Effects of Overnight Oxidation on Perovskite Solar Cells with Co(III)TFSI Co-Doped Spiro-OMeTAD. Materials, 16(1), 323. [Link]
-
PubMed. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry, 22(16), 3325-3336. [Link]
-
ResearchGate. (2015). (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. Retrieved from [Link]
-
AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
ResearchGate. (2020). Synergetic Effects of Electrochemical Oxidation of Spiro-OMeTAD and Li+ Ions Migration in Improving the Performance of n-i-p Type Perovskite Solar Cells | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 684949. [Link]
-
RSC Publishing. (2024). Photo-accelerated oxidation of spiro-OMeTAD for efficient carbon-based perovskite solar cells. Energy Advances. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. sepscience.com [sepscience.com]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. japsonline.com [japsonline.com]
- 17. fiveable.me [fiveable.me]
Analytical Superiority in Spirocyclic Purity Analysis: Core-Shell vs. Fully Porous HPLC Method Validation
The Analytical Challenge of Spirocyclic Scaffolds
In modern drug discovery, there is a pronounced shift toward molecules with enhanced three-dimensionality. Spirocyclic scaffolds—where two rings are linked by a single common atom—are highly valued for their ability to increase the fraction of sp3-hybridized carbons (Fsp3). This structural rigidity improves physicochemical properties, such as aqueous solubility and metabolic stability, while providing precise spatial vectors for target binding[1].
The compound tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 2386483-52-7) is a prime example of a versatile spirocyclic building block[2]. It features a reactive ketone for downstream functionalization and a Boc-protected amine. However, from an analytical perspective, this molecule presents a significant challenge: it lacks an extended conjugated aromatic system, resulting in a very weak UV chromophore. Consequently, purity analysis must be conducted at low UV wavelengths (e.g., 210 nm). At this wavelength, baseline noise from mobile phase absorbance is high, and resolving structurally similar synthetic impurities (such as des-Boc derivatives or ring-opened byproducts) requires exceptional chromatographic efficiency.
Causality in Column Selection: Core-Shell vs. Fully Porous Particles
To achieve the necessary resolution for tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate without resorting to ultra-high-pressure liquid chromatography (UHPLC) systems, we must analyze the physical chemistry of the stationary phase.
Historically, High-Performance Liquid Chromatography (HPLC) relied on Fully Porous Particles (FPP) . These silica microspheres are highly porous throughout, meaning analytes diffuse deep into the particle core and back out. This long diffusion path increases internal mass transfer resistance (the C-term in the van Deemter equation), leading to broader peaks[3].
In contrast, Core-Shell Particles (Superficially Porous Particles, SPP) feature a solid, impermeable silica inner core surrounded by a thin porous outer shell[3]. This engineered morphology physically restricts the analyte's diffusion path. The causality is direct: a shorter diffusion path drastically lowers mass transfer resistance, while the highly uniform particle size distribution minimizes eddy dispersion (the A-term). The result is UPLC-like peak sharpness and efficiency on standard HPLC instrumentation, operating at a fraction of the backpressure required for sub-2 µm fully porous columns[3].
Causality of particle morphology on chromatographic efficiency and peak shape.
Experimental Methodology: A Self-Validating Protocol
To objectively compare the performance of these two column technologies, a purity method was developed and validated in strict accordance with the ICH Q2(R2) guidelines[4].
Chromatographic Conditions
-
Column A (Core-Shell): SPP C18, 150 x 4.6 mm, 2.7 µm
-
Column B (Fully Porous): FPP C18, 150 x 4.6 mm, 3.0 µm
-
Mobile Phase A: 0.05% Phosphoric acid in Water (pH ~2.5 to suppress amine ionization)
-
Mobile Phase B: Acetonitrile (UV cutoff < 190 nm)
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
Self-Validating System Suitability Test (SST)
Every analytical run must be a self-validating system. Before any validation samples are injected, the HPLC system must pass the following SST criteria. If any parameter fails, the sequence automatically halts, ensuring absolute data trustworthiness:
-
Blank Specificity: Injection of diluent (Water/Acetonitrile 50:50) must show no peaks ≥ 0.05% area at the retention time of the API.
-
Injector Precision: Six replicate injections of the standard solution (1.0 mg/mL) must yield a peak area %RSD ≤ 1.0%.
-
Column Efficiency & Inertness: The API peak must exhibit a Tailing Factor (Tf) ≤ 1.5 and a theoretical plate count (N) ≥ 15,000.
-
Resolving Power: Resolution (Rs) between the API and its closest known synthetic impurity must be ≥ 2.0.
ICH Q2(R2) Validation Workflow
The validation lifecycle ensures the method is fit for its intended purpose[4]. The workflow below outlines the logical progression of the validation tests.
ICH Q2(R2) Analytical Method Validation Workflow for Purity Analysis.
Comparative Experimental Data
Performance Comparison: Core-Shell vs. Fully Porous
The experimental data clearly demonstrates the superiority of the core-shell architecture for this specific spirocyclic compound. The SPP column delivered significantly sharper peaks, which directly translates to a higher signal-to-noise (S/N) ratio—a critical factor when detecting a molecule with weak UV absorbance at 210 nm.
| Parameter | Fully Porous C18 (3.0 µm) | Core-Shell C18 (2.7 µm) | Analytical Impact |
| Retention Time (min) | 8.45 | 7.90 | Faster elution due to lower porous volume in SPP. |
| Theoretical Plates (N) | 12,400 | 28,500 | 130% increase in efficiency with Core-Shell. |
| Tailing Factor (Tf) | 1.42 | 1.08 | Reduced secondary interactions; highly symmetrical peak. |
| Resolution (Rs) | 1.8 (Fails SST) | 3.5 (Passes SST) | Baseline separation of critical des-Boc impurity. |
| System Backpressure | 2,800 psi | 2,950 psi | Comparable pressure; safe for standard HPLC systems. |
ICH Q2(R2) Validation Results (Core-Shell Method)
Because the Fully Porous column failed the self-validating System Suitability criteria for Resolution (Rs < 2.0), full ICH validation was exclusively executed on the Core-Shell method.
-
Specificity (Forced Degradation): Samples were exposed to 1N HCl, 1N NaOH, 3% H2O2, UV light, and 60°C heat. In all degraded samples, the peak purity angle of the API was less than the purity threshold, proving no co-eluting degradants[4].
-
Linearity & Range: Evaluated from 0.25 mg/mL to 1.5 mg/mL (25% to 150% of target concentration).
-
Accuracy: Determined by spiking known quantities of impurities into the API at 50%, 100%, and 150% specification levels.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Core-Shell Method Result | Status |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Method Precision (%RSD) | ≤ 2.0% (n=6) | 0.45% | Pass |
| Intermediate Precision | ≤ 2.0% (Different day/analyst) | 0.52% | Pass |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.4% – 100.8% | Pass |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.02 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.06 µg/mL | Pass |
| Robustness | Rs ≥ 2.0 under varied conditions | Rs min = 2.8 | Pass |
Conclusion
The purity analysis of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate requires a method capable of overcoming the molecule's weak UV chromophore and the presence of structurally similar impurities. Our comparative data proves that utilizing a Core-Shell (SPP) stationary phase fundamentally solves this analytical challenge. By minimizing internal mass transfer resistance, the core-shell column doubles the theoretical plate count compared to a fully porous column of similar particle size, yielding baseline resolution (Rs = 3.5) and superior sensitivity (LOQ = 0.06 µg/mL) without requiring UHPLC instrumentation. The method successfully passed all rigorous self-validating criteria set forth by ICH Q2(R2), ensuring its trustworthiness for routine quality control and drug development applications.
Sources
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate vs unbridged piperidine analogs in drug design
Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate vs. Unbridged Piperidine Analogs: A Technical Guide for Drug Design
Executive Summary
The transition from "flat" sp²-dominated aromatic rings to three-dimensional sp³-rich architectures is a defining paradigm in modern medicinal chemistry. For decades, unbridged piperidines (such as Boc-4-piperidone derivatives) have served as foundational building blocks. However, their conformational flexibility and exposed C-H bonds often lead to rapid cytochrome P450 (CYP450) mediated metabolism and off-target promiscuity.
The introduction of spirocyclic scaffolds, specifically tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate , provides a structural solution. By fusing a cyclopropyl ring to the piperidine core, medicinal chemists can lock the molecule into a rigid conformation, increase the fraction of sp³ carbons (Fsp³), and sterically shield vulnerable metabolic hotspots. This guide objectively compares these two classes of building blocks, detailing the causality behind their physicochemical differences and providing self-validating protocols for experimental verification.
Structural Mechanics: The Spirocyclic Advantage
Unbridged piperidines exist in a dynamic equilibrium between various chair and boat conformations. While this flexibility allows them to induce fit into target binding pockets, it incurs a high entropic penalty upon binding and exposes multiple α- and β-carbons to oxidative metabolism.
Conversely, tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate features a spiro-fused three-membered ring. This fusion introduces significant ring strain but yields profound pharmacological benefits [1]:
-
Vectorial Projection: The spiro-fusion alters the exit vectors of substituents, allowing for novel spatial exploration within tight binding pockets that unbridged piperidines cannot achieve.
-
Increased Fsp³: Higher Fsp³ values correlate strongly with improved aqueous solubility and lower clinical attrition rates [2].
-
Steric Shielding: The bulky, rigid nature of the spiro-system physically blocks CYP450 enzymes from accessing adjacent oxidizable sites, drastically improving intrinsic clearance (CL_int).
Figure 1: Conformational and metabolic advantages of spirocyclic scaffolds.
Comparative Performance Data
To illustrate the impact of replacing an unbridged piperidine with a 4-azaspiro[1]octane derivative, we must look at their behavior in late-stage lead optimization. The table below summarizes typical physicochemical and pharmacokinetic shifts observed when transitioning between these analogs in drug design campaigns [3].
| Property / Assay | Unbridged Piperidine Analog | 4-azaspiro[1]octane Analog | Mechanistic Causality |
| Fsp³ Fraction | ~0.40 - 0.50 | ~0.60 - 0.75 | Addition of the sp³-hybridized cyclopropyl ring directly increases 3D character. |
| LogD (pH 7.4) | Moderate to High | Lowered by ~0.3 - 0.6 units | Disruption of planar lipophilicity and introduction of a compact, polar surface area. |
| HLM Stability (T½) | ~15 - 25 min | > 60 min | Cyclopropyl fusion sterically hinders CYP3A4/CYP2D6 access to the piperidine core [4]. |
| hERG Inhibition (IC₅₀) | Often < 5 µM (Liability) | > 30 µM (Safer) | Altered basicity (pKa) and steric bulk prevent binding in the hERG channel pore [5]. |
| Lipophilic Ligand Efficiency (LLE) | Baseline | +1.0 to +2.0 units | Maintained target affinity with reduced lipophilicity yields higher quality leads [6]. |
Self-Validating Experimental Protocols
To objectively validate the performance of tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate derivatives against their unbridged counterparts, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity.
Protocol 1: High-Throughput Microsomal Stability Assay (HLM/MLM)
Objective: Quantify the intrinsic clearance (CL_int) and half-life (T½) to prove the steric shielding effect of the spirocycle. Causality in Design: The assay uses NADPH as a cofactor to explicitly trigger CYP450-mediated phase I metabolism. Acetonitrile is used as a quenching agent because it instantaneously denatures the enzymes, locking the reaction at precise time intervals to ensure accurate first-order kinetic calculations.
-
Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the test compound with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel control without NADPH to rule out chemical instability or non-CYP degradation.
-
Time-Course Sampling: At exactly 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate T½ and CL_int.
Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.
Protocol 2: Automated Patch-Clamp for hERG Liability
Objective: Verify that the spirocyclic modification reduces off-target hERG channel blockade, a common reason for cardiotoxicity-related drug attrition. Causality in Design: Basic amines in unbridged piperidines frequently interact with Tyr652 and Phe656 in the hERG channel pore. The spiro-fusion alters the spatial geometry of the basic nitrogen, disrupting this pharmacophore. Patch-clamp is chosen over binding assays because it measures functional ion flow, providing a true physiological representation of cardiotoxic risk.
-
Cell Preparation: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG).
-
Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds (to measure the tail current).
-
Compound Perfusion: Perfuse the unbridged piperidine and the 4-azaspiro[1]octane analog at increasing concentrations (0.1, 1, 3, 10, 30 µM).
-
Data Acquisition: Measure the reduction in peak tail current amplitude. Self-Validation Step: Use a known hERG inhibitor (e.g., E-4031) as a positive control to ensure assay sensitivity.
-
Analysis: Generate dose-response curves to calculate the IC₅₀. A shift from < 5 µM (unbridged) to > 30 µM (spirocyclic) confirms the successful mitigation of hERG liability.
Conclusion
For drug development professionals seeking to optimize lead compounds, the substitution of standard piperidines with tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate represents a highly effective strategy. The thermodynamic rigidity and steric bulk provided by the spiro[1]octane system systematically address the most common pitfalls in medicinal chemistry: poor metabolic stability, low aqueous solubility, and off-target toxicity. By integrating these 3D building blocks, researchers can significantly enhance the Lipophilic Ligand Efficiency (LLE) and overall survivability of their clinical candidates.
References
-
Taylor & Francis. (2025). Full article: Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Retrieved from[Link]
-
MDPI. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. Retrieved from[Link]
-
ACS Publications. (2021). Discovery of Ethyl Ketone-Based Highly Selective HDACs 1, 2, 3 Inhibitors for HIV Latency Reactivation. Retrieved from[Link]
-
PubMed. (2025). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. Retrieved from[Link]
-
ACS Publications. (2020). Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Retrieved from[Link]
-
ACS Publications. (2019). Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. Retrieved from[Link]
Sources
LC-MS Characterization of Tert-butyl 6-oxo-4-azaspirooctane-4-carboxylate: A Comparative Analytical Guide
LC-MS Characterization of Tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate: A Comparative Analytical Guide
Executive Summary
The integration of spirocyclic building blocks into drug discovery pipelines has surged due to their ability to increase a molecule's fraction of sp3 carbons (Fsp3), thereby improving metabolic stability, solubility, and target specificity[1]. Tert-butyl 6-oxo-4-azaspiro[2]octane-4-carboxylate (CAS: 2386483-52-7) is a conformationally restricted, spirocyclic analog of standard Boc-piperidones[3].
This guide provides an objective comparison of this spirocyclic scaffold against traditional planar alternatives, detailing its liquid chromatography-mass spectrometry (LC-MS) behavior. By understanding the causality behind its ionization and fragmentation, researchers can implement the self-validating protocols provided below to ensure rigorous analytical characterization.
Comparative LC-MS Performance Analysis
To contextualize the analytical behavior of tert-butyl 6-oxo-4-azaspiro[2]octane-4-carboxylate, we must compare it to its non-spirocyclic counterparts: 1-Boc-3-piperidone and 1-Boc-4-piperidone. The introduction of the spiro-fused cyclopropyl ring fundamentally alters the molecule's physicochemical profile, which directly impacts its chromatographic retention and ionization efficiency.
Table 1: Physicochemical and LC-MS Parameter Comparison
| Parameter | Tert-butyl 6-oxo-4-azaspiro[2]octane-4-carboxylate | 1-Boc-3-piperidone | 1-Boc-4-piperidone |
| Structural Class | Spirocyclic Heterocycle | Planar Heterocycle | Planar Heterocycle |
| Chemical Formula | C₁₂H₁₉NO₃ | C₁₀H₁₇NO₃ | C₁₀H₁₇NO₃ |
| Exact Mass | 225.1365 Da | 199.1208 Da | 199.1208 Da |
| Precursor Ion [M+H]⁺ | m/z 226.14 | m/z 200.13 | m/z 200.13 |
| Relative Lipophilicity | High (Due to cyclopropyl fusion) | Moderate | Moderate |
| RP-HPLC Retention | Late Eluting | Early-Mid Eluting | Early-Mid Eluting |
| Primary MS/MS Fragments | m/z 170.08, 126.09, 98.08 | m/z 144.06, 100.07, 72.08 | m/z 144.06, 100.07, 72.08 |
Causality Insight: The spiro compound exhibits a longer retention time on reversed-phase (C18) columns because the cyclopropyl group increases the hydrophobic surface area compared to the unsubstituted piperidone ring.
Mass Spectrometry Fragmentation Mechanisms (ESI-MS/MS)
The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under positive electrospray ionization (ESI+) conditions. Understanding its fragmentation is critical to prevent misidentifying in-source fragments as sample impurities.
Under MS conditions, Boc-protected amines undergo a facile McLafferty rearrangement [4]. The fragmentation cascade follows a strict causal pathway:
-
Loss of Isobutylene (-56 Da): The protonated precursor (m/z 226.14) transfers a proton from the tert-butyl methyl group to the carbonyl oxygen, expelling neutral isobutylene to form an intermediate carbamoic acid (m/z 170.08)[5].
-
Decarboxylation (-44 Da): The unstable carbamoic acid rapidly loses carbon dioxide, yielding the fully deprotected cyclic amine (m/z 126.09)[5].
-
Spiro Ring Opening: At higher collision energies, the rigid spiro[2]octane core undergoes ring-opening and loss of carbon monoxide (-28 Da) to yield a fragment at m/z 98.08.
ESI-MS/MS fragmentation pathway of the Boc-protected spirocyclic ketone.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system —meaning the data generated inherently proves its own accuracy and rules out artifacts. The following protocol is designed specifically for highly labile Boc-protected spirocycles.
Step-by-Step LC-MS Methodology
-
Sample Preparation: Dilute the compound to a final concentration of 1–5 µg/mL in 50% LC-MS grade Water / 50% Acetonitrile.
-
Mobile Phase Selection (Critical Step):
-
Phase A: Water + 0.1% Formic Acid (FA).
-
Phase B: Acetonitrile + 0.1% Formic Acid (FA).
-
Causality:Never use Trifluoroacetic Acid (TFA) for Boc-protected compound analysis. TFA causes severe ion suppression in ESI+ and, if samples sit in the autosampler, the lower pH can trigger premature chemical deprotection of the Boc group before injection.
-
-
Chromatographic Separation: Inject 1-2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C. Run a gradient from 5% B to 95% B over 5 minutes.
-
ESI Source Tuning (Soft Ionization): Set the capillary voltage to 3.0 kV. Crucially, lower the cone voltage (or fragmentor voltage) to 15–20 V and the desolvation temperature to ≤350°C to minimize thermal degradation.
-
Data Acquisition: Scan m/z 50–500 in positive ion mode.
Self-validating LC-MS analytical workflow for Boc-protected amines.
Troubleshooting & Method Optimization
When analyzing tert-butyl 6-oxo-4-azaspiro[2]octane-4-carboxylate, you may encounter specific analytical challenges. Apply these causal troubleshooting steps:
-
Symptom: The intact [M+H]⁺ peak (m/z 226.14) is entirely missing, and only m/z 126.09 is visible.
-
Causality: The tert-butyl carbocation is highly stable, making the Boc group extremely susceptible to thermal and collisional degradation in the ESI source[4].
-
Optimization:
-
Self-Validation Check: Extract the ion chromatograms (EICs) for m/z 226.14, 170.08, and 126.09. If the m/z 126.09 peak perfectly co-elutes with the exact retention time of the trace m/z 226.14 signal, it is definitively an in-source fragment, not a degraded impurity in the vial.
-
Sodium Adduct Monitoring: Look for the sodium adduct [M+Na]⁺ at m/z 248.12. Sodium coordinates strongly with the carbonyl oxygens of the Boc group, preventing the proton-driven McLafferty rearrangement. The presence of a strong [M+Na]⁺ peak confirms the Boc group is intact in the sample vial[4].
-
References
-
Chemical substance information for tert-butyl 6-oxo-4-azaspiro[2]octane-4-carboxylate. NextSDS. URL:[Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters (PubMed). URL: [Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. URL: [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC. URL:[Link]
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. nextsds.com [nextsds.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparing spirocyclic scaffolds: Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate alternatives
Beyond Flatland: A Comparative Guide to Azaspirocyclic Scaffolds and tert-Butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate Alternatives
As a Senior Application Scientist in medicinal chemistry, I frequently consult with drug discovery teams looking to escape the "flatland" of planar heteroaromatic rings. The incorporation of sp³-rich spirocyclic scaffolds is a proven strategy to improve metabolic stability, aqueous solubility, and three-dimensional target engagement[2].
The baseline building block, tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate , offers a highly rigid, compact structure. However, depending on the steric constraints of your target's binding pocket and the desired physicochemical profile, exploring structural alternatives is critical. This guide objectively compares the[1] spirocyclic system against two prominent alternatives: the azaspiro[3.3]heptane and azaspiro[3.5]nonane scaffolds.
The Mechanistic Rationale: Escaping Flatland
The transition from flat aromatic rings (like morpholines or piperazines) to spirocyclic systems is driven by the need to optimize the physicochemical properties of drug candidates. Spirocycles project their substituents in distinct three-dimensional vectors, allowing for highly specific interactions within protein binding pockets[3].
-
The Baseline ([1] System): The azaspiro[1]octane core utilizes a cyclopropane ring spiro-fused to a piperidine. The cyclopropane moiety adds significant conformational rigidity without drastically increasing lipophilicity (LogP). This angled vector projection has been successfully utilized to improve the binding potency and target selectivity of GLP-1 receptor agonists and Histamine-3 (H3R) antagonists[4][5].
-
Alternative 1 ([3.3] System): The azaspiro[3.3]heptane system acts as a direct, linear bioisostere for piperazine. Because the cyclobutane and azetidine rings are fused at a single carbon, the substituents project at a nearly perfect 180° angle, mimicking para-substituted six-membered rings while significantly reducing the LogD₇.₄ value[2].
-
Alternative 2 ([3.5] System): The tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[6] fuses a cyclobutane with a piperidine. This scaffold is slightly more flexible and bulkier than the[1] system, making it ideal for filling larger, deep hydrophobic pockets, a strategy notably employed in the discovery of potent Fatty Acid Amide Hydrolase (FAAH) inhibitors[7].
Scaffold Profiles & Physicochemical Comparison
To guide your scaffold selection, the quantitative and structural data of these three Boc-protected spirocyclic ketones are summarized below.
| Chemical Name | CAS Number | Ring System | Vector Projection | Primary Application Profile |
| tert-butyl 6-oxo-4-azaspiro[1]octane-4-carboxylate | 2386483-52-7 | [1] (Cyclopropane/Piperidine) | Angled / Compact | GLP-1 agonists, H3R antagonists; high rigidity. |
| tert-butyl 2-oxo-6-azaspiro[3.3]heptane-6-carboxylate | 1181816-12-5 | [3.3] (Cyclobutane/Azetidine) | Linear (180°) | Piperazine/Morpholine bioisostere; LogD reduction. |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | [3.5] (Cyclobutane/Piperidine) | Angled / Extended | FAAH inhibitors; filling large hydrophobic pockets. |
Decision Matrix: Selecting the Right Scaffold
When designing a library, the choice of spirocycle should be dictated by the spatial requirements of the target pocket. The workflow below illustrates the logical progression from target analysis to scaffold selection.
Figure 1: Decision matrix for selecting spirocyclic scaffolds based on target pocket constraints.
Self-Validating Experimental Protocol: Reductive Amination
The ketone moiety on these scaffolds serves as the primary synthetic handle for attaching pharmacophores. However, spirocyclic ketones—particularly the [3.5] and [3.3] systems—suffer from severe transannular strain and steric shielding. Standard acid catalysis (e.g., acetic acid) often leads to incomplete conversion and the formation of unwanted alcohol byproducts during reduction.
To ensure a high-yielding, self-validating workflow, I recommend utilizing Titanium(IV) isopropoxide ( Ti(OPr−i)4 ). It acts as both a potent Lewis acid and an irreversible water scavenger, driving the sterically hindered equilibrium entirely toward the imine before reduction occurs.
Step-by-Step Methodology:
Reagents: Spirocyclic ketone (1.0 eq), Primary/Secondary Amine (1.2 eq), Ti(OPr−i)4 (2.0 eq), Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).
-
Imine Formation: In an oven-dried flask under inert atmosphere ( N2 ), dissolve the spirocyclic ketone and the amine in anhydrous DCE (0.2 M). Add Ti(OPr−i)4 dropwise at room temperature.
-
Self-Validation Check: Stir the reaction for 12 hours. Crucial Step: Do not add the reducing agent blindly. Monitor the consumption of the starting ketone via TLC or LC-MS. The reaction must show >95% conversion to the intermediate imine/enamine. If unreacted ketone remains, the subsequent addition of hydride will irreversibly reduce it to the off-target spiro-alcohol.
-
Reduction: Once imine formation is verified, cool the reaction to 0 °C. Add NaBH(OAc)3 in small portions. Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO3 . Note: This will generate a thick white precipitate of titanium dioxide ( TiO2 ). Filter the entire biphasic mixture through a pad of Celite to prevent emulsion formation.
-
Isolation: Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography.
By forcing the imine formation to completion prior to reduction, this protocol prevents the attrition of expensive spirocyclic starting materials and guarantees high target purity.
Sources
- 1. 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 7. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
